A031
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C50H61ClN10O7S |
|---|---|
分子量 |
981.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H61ClN10O7S/c1-30(32-6-8-33(9-7-32)44-31(2)55-29-69-44)56-46(64)42-22-38(62)27-60(42)48(66)45(50(3,4)5)57-43(63)28-67-19-18-58-14-16-59(17-15-58)49-53-25-35(26-54-49)47(65)61-36-11-12-37(61)21-40(20-36)68-39-13-10-34(24-52)41(51)23-39/h6-10,13,23,25-26,29-30,36-38,40,42,45,62H,11-12,14-22,27-28H2,1-5H3,(H,56,64)(H,57,63)/t30-,36-,37?,38+,40?,42-,45+/m0/s1 |
InChIキー |
PGVTULUCNZWYPD-WQHBIYAGSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6[C@H]7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6C7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |
製品の起源 |
United States |
Foundational & Exploratory
ACE-031: A Comprehensive Technical Guide to its Mechanism of Action in Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACE-031, also known as ramatercept, is a novel investigational biologic therapeutic designed to promote muscle growth by targeting the Transforming Growth Factor-β (TGF-β) superfamily of proteins, which are critical regulators of skeletal muscle mass.[1][2] Structurally, ACE-031 is a recombinant fusion protein. It consists of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human immunoglobulin G1 (IgG1).[1][3] This design allows ACE-031 to function as a decoy receptor, effectively sequestering ligands that negatively regulate muscle growth, most notably myostatin (also known as GDF-8) and activins.[3][4] By intercepting these inhibitory signals, ACE-031 promotes an environment conducive to skeletal muscle hypertrophy.
Mechanism of Action: Sequestration of Negative Regulators of Myogenesis
The primary mechanism of action of ACE-031 revolves around its high-affinity binding to myostatin and other related ligands of the TGF-β superfamily.[5] Under normal physiological conditions, myostatin binds to the ActRIIB receptor on the surface of muscle cells.[4] This ligand-receptor interaction initiates an intracellular signaling cascade mediated by the phosphorylation of Smad2 and Smad3 proteins.[4][5] The activated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myogenesis, leading to a reduction in muscle protein synthesis and a consequent limitation of muscle growth.[5]
ACE-031 acts as a competitive inhibitor of this pathway. By circulating in the bloodstream, it binds to myostatin and other ActRIIB ligands, preventing them from interacting with their native receptors on muscle cells.[2] This sequestration effectively inhibits the downstream Smad2/3 signaling cascade, thereby lifting the natural "brakes" on muscle growth and promoting an increase in muscle mass.[5]
Signaling Pathway Diagram
Caption: ACE-031 acts as a decoy receptor, sequestering myostatin and preventing its binding to the ActRIIB receptor, thereby inhibiting the Smad2/3 signaling pathway that normally suppresses muscle growth.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data in Murine Models
| Parameter | Animal Model | Treatment Group | Control Group | Percent Change | p-value | Reference |
| Body Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | ~16% increase | <0.05 | [6] |
| Soleus Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 33% increase | <0.05 | [6] |
| Plantaris Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 44% increase | <0.05 | [6] |
| Gastrocnemius Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 46% increase | <0.05 | [6] |
| EDL Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 26% increase | <0.05 | [6] |
| Soleus Type I Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 22% increase | <0.05 | [6] |
| Soleus Type II Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 28% increase | <0.05 | [6] |
| Plantaris Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 57% increase | <0.05 | [6] |
CSA: Cross-Sectional Area, EDL: Extensor Digitorum Longus
Clinical Data in Human Subjects
| Parameter | Subject Population | Treatment Group | Control Group | Percent Change | p-value | Reference |
| Total Body Lean Mass (DXA) | Healthy Postmenopausal Women | 3 mg/kg single dose | Placebo | 3.3% increase | 0.03 | [7][8] |
| Thigh Muscle Volume (MRI) | Healthy Postmenopausal Women | 3 mg/kg single dose | Placebo | 5.1% increase | 0.03 | [7][8] |
| Total Body Lean Mass (DXA) | Ambulatory Boys with DMD | 1 mg/kg q2wks | Placebo | 5.2% increase from baseline | 0.015 | [9] |
DXA: Dual-energy X-ray absorptiometry, MRI: Magnetic resonance imaging, DMD: Duchenne Muscular Dystrophy, q2wks: every 2 weeks
Experimental Protocols
Preclinical Evaluation in Murine Models
A representative preclinical study to evaluate the effect of ACE-031 on muscle hypertrophy would involve the following steps:
-
Animal Model: 8-week-old male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to a treatment group (ACE-031) and a control group (vehicle, e.g., phosphate-buffered saline).
-
Administration: ACE-031 is administered, for instance, via subcutaneous injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., once weekly) for a duration of 4 weeks. The control group receives an equivalent volume of the vehicle.
-
In-life Monitoring: Body weight and general health are monitored regularly throughout the study.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized.
-
Tissue Collection: Skeletal muscles such as the soleus, plantaris, gastrocnemius, and extensor digitorum longus (EDL) are carefully dissected and weighed.
-
Histological Analysis: A portion of the muscle tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are then stained (e.g., with hematoxylin and eosin) for morphometric analysis, including the measurement of muscle fiber cross-sectional area using imaging software. Immunohistochemistry can be used to differentiate between fiber types.
Clinical Trial Protocol (Phase I)
A Phase I, single ascending-dose, randomized, double-blind, placebo-controlled study in healthy volunteers would typically follow this structure:
-
Subject Recruitment: Healthy volunteers, for example, postmenopausal women, are screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible subjects are randomized to receive either a single subcutaneous injection of ACE-031 at a specific dose (e.g., 0.02, 0.1, 0.3, 1.0, or 3.0 mg/kg) or a matching placebo.
-
Dosing and Observation: After administration, subjects are monitored for safety and tolerability, including adverse events and vital signs.
-
Pharmacokinetic Analysis: Blood samples are collected at predetermined time points to determine the pharmacokinetic profile of ACE-031.
-
Pharmacodynamic Assessments:
-
Dual-energy X-ray absorptiometry (DXA): To measure changes in total body lean mass, fat mass, and bone mineral density at baseline and specified follow-up time points (e.g., day 29).
-
Magnetic Resonance Imaging (MRI): To quantify changes in the volume of specific muscles, such as the thigh muscles, at baseline and follow-up.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in the ACE-031 treatment groups to the placebo group.
Experimental Workflow Diagram
References
- 1. dimsumdaily.hk [dimsumdaily.hk]
- 2. ACE-031 | The Catalyst Clinic London [thecatalystclinic.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. corepeptides.com [corepeptides.com]
- 6. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
ACE-031: A Technical Guide to Its Discovery, Development, and Discontinuation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of ACE-031, a pioneering investigational myostatin inhibitor. It details the molecule's mechanism of action, summarizes key preclinical and clinical findings, and outlines the experimental methodologies employed during its evaluation. The guide concludes with the rationale for the cessation of its development and its lasting impact on the field of muscle-wasting disease therapeutics.
Discovery and Rationale
ACE-031, also known as ramatercept, is a recombinant fusion protein developed through a collaboration between Acceleron Pharma and Shire Pharmaceuticals.[1] Its design was predicated on the understanding of the crucial role of the Transforming Growth Factor-beta (TGF-β) superfamily in regulating skeletal muscle mass.[2][3] A key member of this family, myostatin (also known as GDF8), is a potent negative regulator of muscle growth.[2][4] Inhibition of myostatin was identified as a promising therapeutic strategy for conditions characterized by significant muscle loss, such as Duchenne muscular dystrophy (DMD), sarcopenia, and cachexia.[2][3][5]
ACE-031 was engineered as a "ligand trap" to sequester myostatin and other related signaling molecules, thereby promoting muscle growth.[1][2] It is a fusion protein constructed by linking the extracellular domain of the human activin receptor type IIB (ActRIIB) to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][6] This design allows it to circulate in the bloodstream and bind with high affinity to myostatin and other ligands that signal through the ActRIIB receptor, effectively preventing them from interacting with their natural receptors on muscle cells.[2][7] The Fc fragment enhances the protein's stability and extends its circulating half-life.[2]
Mechanism of Action: The TGF-β Signaling Pathway
Under normal physiological conditions, myostatin and other related ligands, such as activin A, bind to the ActRIIB receptor on the surface of muscle cells.[1][2] This binding initiates an intracellular signaling cascade, primarily through the phosphorylation of Smad2 and Smad3 proteins.[4][8] The activated Smad complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately restricting muscle growth.[9][10]
ACE-031 functions as a decoy receptor.[1] By circulating in the bloodstream, it intercepts myostatin and other TGF-β superfamily ligands before they can bind to the endogenous ActRIIB receptors on muscle cells.[1][3] This sequestration effectively inhibits the downstream Smad signaling cascade, lifting the natural "brake" on muscle growth and allowing for muscle fiber hypertrophy.[1][9]
Preclinical Development
Preclinical studies in various animal models demonstrated the potential of ACE-031 to significantly increase muscle mass and strength.[5][11] In mouse models, administration of ACE-031 led to a substantial increase in muscle volume, with some studies reporting up to a 40% increase in specific muscle groups.[1][11] These studies also showed that the increase in muscle mass was due to hypertrophy (an increase in the size of muscle fibers) rather than hyperplasia (an increase in the number of muscle fibers).[11]
In the mdx mouse model of DMD, ACE-031 treatment resulted in increased muscle mass and improvements in muscle strength and function.[12][13] Furthermore, studies in non-human primates, specifically the common marmoset, confirmed the efficacy of ACE-031, showing significant increases in body weight, lean body mass, and muscle force production.[14][15] Beyond muscle, preclinical data suggested potential positive effects on bone density and fat metabolism.[1][16]
Clinical Development
The promising preclinical results led to the initiation of clinical trials in humans. The development program for ACE-031 included Phase 1 studies in healthy volunteers and a Phase 2 study in boys with Duchenne muscular dystrophy.
Experimental Protocols
The clinical trials for ACE-031 were designed as randomized, double-blind, placebo-controlled studies to rigorously evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[17][18]
-
Phase 1 Single Ascending Dose Study (Healthy Postmenopausal Women):
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of a single dose of ACE-031.[18]
-
Design: 48 healthy postmenopausal women were randomized to receive a single subcutaneous injection of ACE-031 (at doses ranging from 0.02 to 3 mg/kg) or a placebo in a 3:1 ratio.[18]
-
Key Assessments: Safety was monitored through adverse event reporting. Pharmacodynamic effects on muscle, fat, and bone were measured.[18]
-
Methodologies:
-
Lean Body Mass and Fat Mass: Assessed using dual-energy X-ray absorptiometry (DXA).[3][6]
-
Muscle Volume: Measured by magnetic resonance imaging (MRI) of the thigh.[6][18]
-
Biomarkers: Serum biomarkers for bone formation (e.g., bone-specific alkaline phosphatase - BSAP) and resorption (e.g., C-terminal type 1 collagen telopeptide - CTX), as well as fat metabolism (adiponectin, leptin), were analyzed.[6]
-
-
-
Phase 2 Dose-Escalation Study (Ambulatory Boys with DMD):
-
Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of multiple doses of ACE-031 in boys with DMD.[17][19]
-
Design: A randomized, double-blind, placebo-controlled, ascending-dose trial where ACE-031 was administered subcutaneously every 2-4 weeks.[17][19]
-
Key Assessments: The primary objective was safety evaluation. Secondary objectives included pharmacokinetics and pharmacodynamics on muscle mass, strength, and function.[17][19]
-
Methodologies:
-
Functional Motor Tests: Included the 6-Minute Walk Test (6MWT), 10-Meter Walk/Run Test, 4-Stair Climb Test, and Gower Maneuver.[20]
-
Muscle Strength: Assessed by hand-held myometry.[20]
-
Body Composition: Lean mass, fat mass, and bone mineral density (BMD) were assessed by DXA scans.[20]
-
Pulmonary Function: Measured by forced vital capacity (FVC), maximal inspiratory pressure (MIP), and maximal expiratory pressure (MEP).[20]
-
-
Data Presentation
The clinical trials generated encouraging, albeit preliminary, quantitative data on the biological activity of ACE-031.
Table 1: Results from Phase 1 Single Ascending Dose Study in Healthy Postmenopausal Women [6][18]
| Parameter | Dose Group | Mean Change from Baseline | Time Point |
| Total Lean Body Mass (DXA) | 1 mg/kg ACE-031 | +2.4% | Day 57 |
| 3 mg/kg ACE-031 | +3.3% (p=0.03) | Day 29 | |
| Placebo | -0.2% | Day 57 | |
| Thigh Muscle Volume (MRI) | 1 mg/kg ACE-031 | +3.5% | Day 29 |
| 3 mg/kg ACE-031 | +5.1% (p=0.03) | Day 29 | |
| Placebo | -0.2% | Day 29 | |
| Bone-Specific Alkaline Phosphatase (BSAP) | 1 & 3 mg/kg ACE-031 | Increased | - |
| C-terminal type 1 collagen telopeptide (CTX) | 1 & 3 mg/kg ACE-031 | Reduced | - |
| Adiponectin | 1 & 3 mg/kg ACE-031 | Increased | - |
| Leptin | 1 & 3 mg/kg ACE-031 | Reduced | - |
Table 2: Trends Observed in Phase 2 Study in Boys with Duchenne Muscular Dystrophy [17][19]
| Parameter | Observation | Statistical Significance |
| 6-Minute Walk Test (6MWT) Distance | Trend for maintenance in ACE-031 groups vs. decline in placebo | Not Statistically Significant |
| Lean Body Mass | Trend for increase | Not Statistically Significant |
| Bone Mineral Density (BMD) | Trend for increase | Not Statistically Significant |
| Fat Mass | Trend for reduction | Not Statistically Significant |
Discontinuation of Clinical Development
In 2011, Acceleron and Shire announced the termination of the ACE-031 clinical program, including the Phase 2 study in boys with DMD.[21] The decision was based on emerging safety concerns.[17][21] Participants in the trials, including both healthy adults and boys with DMD, experienced adverse events consisting of minor bleeding, such as nosebleeds (epistaxis) and gum bleeding, as well as the development of small, dilated blood vessels on the skin (telangiectasias).[2][21] While these events were not considered serious and resolved upon discontinuation of the treatment, they raised safety flags that could not be ignored.[17][21]
The underlying cause of these adverse events was thought to be related to ACE-031's mechanism of action. By binding to a range of TGF-β superfamily ligands beyond just myostatin, ACE-031 may have interfered with pathways essential for maintaining vascular integrity.[22] Specifically, its ability to bind Bone Morphogenetic Proteins (BMPs) like BMP-9 and BMP-10, which are involved in vascular homeostasis, was implicated.[22]
Conclusion and Legacy
Although the development of ACE-031 was halted, its journey provided invaluable insights into the therapeutic potential and challenges of myostatin inhibition.[1][2] The program successfully demonstrated that targeting the ActRIIB pathway could produce significant, rapid increases in muscle mass in humans.[5][18] The data also highlighted the potential for broader metabolic benefits, including positive effects on bone and fat.[1][5]
The safety concerns that led to its discontinuation underscored the complexity of the TGF-β signaling network and the importance of target specificity.[2][22] The experience with ACE-031 has guided the development of next-generation myostatin inhibitors, with a greater focus on more specific monoclonal antibodies that target myostatin directly, rather than the broader ligand-trapping approach of a soluble receptor.[1][23] Thus, while ACE-031 did not reach the clinic as a therapeutic, its legacy lies in the foundational knowledge it provided, which continues to shape and inform the ongoing quest for effective treatments for muscle-wasting diseases.[2]
References
- 1. bc9.co [bc9.co]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. genemedics.com [genemedics.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering [flagshippioneering.com]
- 6. | BioWorld [bioworld.com]
- 7. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. TGF-β superfamily signaling in muscle and tendon adaptation to resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corepeptides.com [corepeptides.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Targeting the Activin Type IIB Receptor to Improve Muscle Mass and Function in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACE-031, a Soluble Activin Type IIB Receptor, Increases Muscle Mass and Strength in the Common Marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. corepeptides.com [corepeptides.com]
- 17. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results of a dose escalation safety trial with ACE-031 in Duchenne muscular dystrophy - Institut de Myologie [institut-myologie.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Quest - Article - UPDATE: ACE-031 Clinical Trials in Duchenne MD | Muscular Dystrophy Association [mda.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ACE-031
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACE-031, also known as ActRIIB-IgG1, is an investigational therapeutic agent that has been evaluated for its potential in treating conditions associated with muscle loss, notably Duchenne Muscular Dystrophy (DMD). This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ACE-031, based on findings from clinical trials, including the notable A031 study.
ACE-031 is a recombinant fusion protein designed to inhibit signaling through the Activin receptor type IIB (ActRIIB). By acting as a decoy receptor, it binds to circulating ligands of the transforming growth factor-beta (TGF-β) superfamily, primarily myostatin, which is a negative regulator of muscle growth. This targeted inhibition is intended to promote an increase in muscle mass and strength.
Pharmacokinetics
The pharmacokinetic profile of ACE-031 has been characterized in clinical studies involving healthy volunteers and patients with Duchenne Muscular Dystrophy.
Healthy Volunteers (Postmenopausal Women)
A single ascending-dose study in 48 healthy postmenopausal women provided key insights into the pharmacokinetic properties of ACE-031 following subcutaneous administration. The study revealed that the mean area under the concentration-time curve (AUC) and the maximum serum concentration (Cmax) of ACE-031 increased linearly with the administered dose. The mean half-life (T½) of the compound was determined to be between 10 and 15 days, indicating a relatively slow clearance from the body.[1]
Table 1: Summary of Pharmacokinetic Parameters of ACE-031 in Healthy Postmenopausal Women
| Dose Range | Mean AUC(0-∞) | Mean Cmax | Mean T½ (days) |
| 0.02 - 3 mg/kg | Linearly increased with dose | Linearly increased with dose | 10 - 15 |
Source: Data from a single ascending-dose study in healthy postmenopausal women.[1]
Pharmacodynamics
The pharmacodynamic effects of ACE-031 are centered on its ability to modulate muscle, bone, and fat metabolism.
Healthy Volunteers (Postmenopausal Women)
In the same single-dose study in healthy postmenopausal women, statistically significant pharmacodynamic effects were observed. At a dose of 3 mg/kg, a single administration of ACE-031 resulted in a mean increase of 3.3% in total body lean mass as measured by dual-energy X-ray absorptiometry (DXA) at day 29 (P = 0.03).[1] Furthermore, thigh muscle volume, assessed by magnetic resonance imaging (MRI), showed a mean increase of 5.1% at day 29 in the same dose group (P = 0.03).[1] The study also noted statistically significant changes in serum biomarkers, suggesting beneficial effects on bone and fat metabolism.[1] Another report from a phase I trial in healthy postmenopausal women who received single doses of 1 mg/kg and 3 mg/kg of ACE-031 showed increases in muscle volume of 3.5% and 5% respectively, at day 29, compared to a 0.2% decrease in the placebo group.[2][3]
Table 2: Pharmacodynamic Effects of a Single Dose of ACE-031 in Healthy Postmenopausal Women
| Parameter | Dose | Mean Change from Baseline | Time Point | Measurement Method |
| Total Body Lean Mass | 3 mg/kg | +3.3% | Day 29 | DXA |
| Thigh Muscle Volume | 3 mg/kg | +5.1% | Day 29 | MRI |
| Muscle Volume | 1 mg/kg | +3.5% | Day 29 | MRI |
| Muscle Volume | 3 mg/kg | +5.0% | Day 29 | MRI |
Source: Data from a single ascending-dose study in healthy postmenopausal women.[1][2][3]
Duchenne Muscular Dystrophy Patients
The this compound study, a randomized, double-blind, placebo-controlled, multiple ascending-dose trial, evaluated ACE-031 in ambulatory boys with Duchenne Muscular Dystrophy.[4][5] While the study was terminated early due to safety concerns, the available data indicated positive pharmacodynamic trends.[4] There was a trend for the maintenance of the 6-minute walk test (6MWT) distance in the groups receiving ACE-031 compared to a decline in the placebo group, although this difference was not statistically significant.[4] Additionally, trends were observed for increased lean body mass and bone mineral density (BMD), and a reduction in fat mass in the ACE-031 treated groups.[4]
Table 3: Observed Pharmacodynamic Trends of ACE-031 in Boys with Duchenne Muscular Dystrophy
| Parameter | Observation |
| 6-Minute Walk Test | Trend for maintenance of distance |
| Lean Body Mass | Trend for increase |
| Bone Mineral Density | Trend for increase |
| Fat Mass | Trend for reduction |
Source: Data from the this compound study in boys with Duchenne Muscular Dystrophy.[4]
Mechanism of Action
ACE-031 functions as a ligand trap for members of the TGF-β superfamily that signal through the ActRIIB receptor. Myostatin, a key negative regulator of muscle mass, is a primary target. By binding to myostatin and other related ligands, ACE-031 prevents their interaction with the ActRIIB receptor on muscle cells, thereby inhibiting the downstream signaling cascade that leads to the suppression of muscle growth and differentiation.
Signaling Pathway of Myostatin Inhibition by ACE-031
Caption: Myostatin signaling pathway and its inhibition by ACE-031.
Experimental Protocols
Dual-Energy X-ray Absorptiometry (DXA) for Body Composition
Objective: To measure total and regional body composition, including lean body mass, fat mass, and bone mineral density.
Methodology:
-
Subject Preparation: Subjects are instructed to wear clothing without any metal and to remove any jewelry or other objects that might interfere with the scan.
-
Scanner Calibration: The DXA scanner is calibrated daily using a manufacturer-supplied phantom to ensure accuracy and precision.
-
Subject Positioning: The subject lies supine on the scanning table. Proper positioning is critical for accurate and reproducible measurements. For whole-body scans, the subject is centered on the table with arms at their sides, slightly separated from the body, and feet together.
-
Scan Acquisition: A low-dose X-ray beam scans the entire body. The differential attenuation of the two X-ray energies allows for the quantification of bone mineral, lean tissue, and fat tissue.
-
Data Analysis: Specialized software is used to analyze the scan data and generate a report detailing the body composition of the whole body and specific regions of interest (e.g., arms, legs, trunk).
Magnetic Resonance Imaging (MRI) for Thigh Muscle Volume
Objective: To quantify the volume of the thigh musculature.
Methodology:
-
Subject Preparation: Subjects are screened for any contraindications to MRI, such as the presence of metallic implants. They are instructed to wear metal-free clothing.
-
Coil Placement: The subject lies in a supine position on the MRI table, and a body coil is placed over the thigh region to be imaged.
-
Image Acquisition: A series of contiguous axial T1-weighted images of the thigh are acquired from the hip to the knee.
-
Image Analysis:
-
The cross-sectional area of the muscle tissue on each axial slice is manually or semi-automatically segmented using specialized image analysis software. Adipose tissue and bone are excluded from the segmentation.
-
The volume of the muscle in each slice is calculated by multiplying the cross-sectional area by the slice thickness.
-
The total thigh muscle volume is determined by summing the volumes of all the slices.
-
Bioanalytical Method for ACE-031 Quantification
Objective: To accurately and precisely quantify the concentration of ACE-031 in serum samples.
Methodology:
-
A validated enzyme-linked immunosorbent assay (ELISA) is typically used for the quantification of large-molecule therapeutics like ACE-031.
-
Assay Principle: The assay generally involves capturing ACE-031 from the serum sample onto a microplate pre-coated with a specific anti-ACE-031 antibody. A second, labeled anti-ACE-031 antibody is then added, which binds to the captured ACE-031. The amount of bound labeled antibody is then detected using a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the concentration of ACE-031 in the sample.
-
Validation Parameters: The method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical trial evaluating the pharmacokinetics and pharmacodynamics of a therapeutic agent like ACE-031.
References
- 1. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
ACE-031: A Technical Guide to the ActRIIB Decoy Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACE-031, also known as Ramatercept, is a recombinant fusion protein engineered as a potent antagonist of the Transforming Growth Factor-Beta (TGF-β) superfamily, primarily targeting myostatin (GDF-8) and other negative regulators of muscle mass. Structurally, it is a soluble decoy receptor, consisting of the extracellular domain of the human Activin Receptor Type IIB (ActRIIB) fused to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][3] This design allows ACE-031 to act as a "ligand trap," sequestering circulating inhibitors of muscle growth and thereby promoting an increase in muscle mass and strength.[3][4] Preclinical and early-phase clinical studies demonstrated significant anabolic effects on muscle, bone, and fat metabolism. However, its clinical development was halted due to adverse vascular effects, including epistaxis and telangiectasias, likely stemming from its broad binding profile that includes ligands such as BMP-9 and BMP-10.[5][6] This document provides a comprehensive technical overview of the molecular structure, properties, mechanism of action, and available experimental data for ACE-031.
Molecular Structure and Properties
ACE-031 is a dimeric, soluble protein therapeutic. The fusion of the ActRIIB extracellular domain to an IgG1 Fc fragment confers stability and dramatically extends its circulating half-life to approximately 10-15 days in humans.[7]
There is a discrepancy in publicly available data regarding its molecular formula and weight. This is likely due to the existence of two research forms: the full-length recombinant fusion protein and a smaller synthetic peptide fragment analog used in some laboratory assays. The full therapeutic protein is a large molecule (~77.5 kDa), whereas the peptide fragment is significantly smaller.
Table 1: Molecular and Physical Properties of ACE-031
| Property | Description | Reference(s) |
| Molecule Type | Recombinant fusion protein (ActRIIB-IgG1-Fc) | [2][8][9] |
| Synonyms | Ramatercept, ACVR2B/Fc | [3] |
| Ligand Profile | Binds Myostatin (GDF-8), Activin A, Activin B, GDF11, BMP-9, BMP-10 | [1][4][6] |
| Binding Affinity | Described as "high affinity" for its target ligands. Specific Kd values are not publicly available. | [4][9][10] |
| Physical Form | Lyophilized (freeze-dried) sterile powder | N/A |
| Reconstitution | Typically reconstituted in bacteriostatic water or buffered saline for research | N/A |
| Storage | Recommended at -20°C as a powder; -80°C once reconstituted | N/A |
Table 2: Pharmacokinetic Properties of ACE-031 in Humans
| Parameter | Value | Notes | Reference(s) |
| Route of Admin. | Subcutaneous (s.c.) | N/A | [7] |
| Terminal Half-Life (T½) | 10 - 15 days | From a single ascending-dose study in healthy volunteers. | [7] |
| Cmax & AUC(0-∞) | Increased linearly with dose | Specific values are not detailed in available literature. | [7] |
Mechanism of Action and Signaling Pathway
ACE-031 functions by intercepting negative regulators of muscle growth before they can bind to their native receptors on the surface of muscle cells.
-
Ligand Sequestration: Myostatin (GDF-8), Activin A, and other related TGF-β ligands circulate and act as potent inhibitors of muscle development.[2][9]
-
Receptor Binding: These ligands normally bind to the Activin Receptor Type IIB (ActRIIB) on myoblasts and myocytes.[9]
-
Signal Transduction: This binding initiates a downstream signaling cascade through the phosphorylation of Smad2 and Smad3 proteins.[4][9] Phosphorylated Smad2/3 then complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that inhibit muscle cell proliferation and differentiation.[4]
-
Inhibition by ACE-031: ACE-031, as a soluble decoy receptor, circulates and binds these ligands with high affinity.[4][10] This prevents them from interacting with the cell-surface ActRIIB, effectively neutralizing their inhibitory signal.[3]
-
Result: The "brake" on muscle growth is released, leading to muscle fiber hypertrophy (increase in size) and potentially stimulating satellite cell proliferation for muscle repair and growth.[4][11]
Experimental Data and Findings
ACE-031 has been evaluated in numerous preclinical models and in early-phase human clinical trials, demonstrating consistent effects on body composition.
Table 3: Summary of Preclinical Efficacy Data
| Model | Treatment | Key Findings | Reference(s) |
| C57BL/6 Mice | 10 mg/kg ACE-031 for 28 days | ▲ 16% in body weight▲ 26-46% in wet weight of various muscles▲ 22-57% in muscle fiber cross-sectional area | [12] |
| Marmoset (NHP) | ACE-031 for 14 weeks | ▲ Significant increase in body weight and lean body mass▲ Increased cross-sectional area of Type I & II muscle fibers▲ Increased absolute and specific muscle force production | [13][14] |
| Mouse Model of Glucocorticoid-Induced Atrophy | Dexamethasone + ACE-031 | Prevented muscle loss; resulted in an 11% increase in lean body mass compared to a 5% loss with dexamethasone alone. | [15] |
Table 4: Summary of Phase I Clinical Trial Data (Single Ascending Dose)
| Parameter | Dose Group | Result vs. Placebo (at Day 29) | Reference(s) |
| Total Body Lean Mass (by DXA) | 3 mg/kg | ▲ 3.3% (p=0.03) | [7][9] |
| Thigh Muscle Volume (by MRI) | 3 mg/kg | ▲ 5.1% (p=0.03) | [7][9] |
| Bone Metabolism Markers | N/A | ▲ Increased bone formation markers (BSAP)▼ Decreased bone resorption markers (CTX) | [10] |
| Fat Metabolism Markers | N/A | ▲ Increased Adiponectin▼ Decreased Leptin | [10] |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical and clinical characterization of ACE-031 are proprietary and not fully available in the public literature. However, the methodologies employed are standard within the field of protein therapeutic development.
Binding Affinity Measurement (General Protocol)
Binding kinetics and affinity (Kd) would typically be determined using Surface Plasmon Resonance (SPR).
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated.
-
Ligand Immobilization: One of the binding partners (e.g., recombinant human Myostatin or Activin A) is immobilized onto the chip surface at a target density.
-
Analyte Injection: A series of concentrations of the analyte (ACE-031) are flowed over the chip surface.
-
Data Collection: The association and dissociation of ACE-031 to the immobilized ligand are measured in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.
-
Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Clinical Trial Methodology (NCT01099761)
The Phase II study in boys with Duchenne Muscular Dystrophy (DMD) followed a standard dose-escalation design.
-
Design: Randomized, double-blind, placebo-controlled, ascending-dose trial.[8][16]
-
Population: Ambulatory boys with DMD on stable corticosteroid therapy.[16]
-
Intervention: ACE-031 administered subcutaneously every 2-4 weeks at escalating dose levels.[8][16]
-
Primary Objective: Evaluate safety and tolerability by monitoring adverse events (AEs).[8][16]
-
Secondary Objectives: Characterize pharmacokinetics and pharmacodynamics, including changes in lean body mass (DXA), muscle strength, and functional tests like the 6-Minute Walk Test (6MWT).[8][16]
Conclusion and Future Directions
ACE-031 is a powerful biological tool that robustly demonstrated the therapeutic principle of myostatin and activin antagonism for increasing muscle mass.[17][18] The quantitative data from preclinical and Phase I studies confirm its significant anabolic effects. While its development as a therapeutic was halted due to a broad ligand-binding profile leading to off-target vascular effects, the knowledge gained from the ACE-031 program has been invaluable.[5] It underscored the importance of ligand selectivity in targeting the TGF-β superfamily and has paved the way for the development of more specific myostatin inhibitors. For researchers, ACE-031 remains a critical reference compound for studying the complex roles of ActRIIB signaling in muscle, bone, and metabolic homeostasis.
References
- 1. mediainfoline.com [mediainfoline.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. bc9.co [bc9.co]
- 4. corepeptides.com [corepeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. US20130122007A1 - Compositions and Methods for Increasing Muscle Mass and Muscle Strength by Specifically Antagonizing GDF8 and or Activin A - Google Patents [patents.google.com]
- 7. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. musclestudygroup.org [musclestudygroup.org]
- 11. corepeptides.com [corepeptides.com]
- 12. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Acceleron Pharma's ACE-031 Increases Muscle Mass In A Preclinical Model Of Glucocorticoid-Induced Muscle Loss [pharmaceuticalonline.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering [flagshippioneering.com]
- 18. researchgate.net [researchgate.net]
Unraveling the IGF-1/Akt/mTOR Signaling Cascade: A Technical Guide for Muscle Cell Researchers
An In-Depth Examination of a Core Regulator of Muscle Mass and Function for Researchers, Scientists, and Drug Development Professionals.
The intricate signaling networks within muscle cells govern their growth, repair, and overall function. Among these, the Insulin-like Growth Factor 1 (IGF-1)/Akt/mTOR signaling cascade stands out as a pivotal pathway regulating muscle protein synthesis and hypertrophy, while simultaneously inhibiting protein degradation.[1][2][3][4][5][6] A thorough understanding of this cascade is paramount for developing therapeutic strategies for muscle-wasting diseases, such as sarcopenia and cachexia, and for enhancing muscle performance.[1][4]
Core Components and Mechanism of the IGF-1/Akt/mTOR Pathway
The IGF-1/Akt/mTOR pathway is a highly conserved signaling cascade that is initiated by the binding of IGF-1 to its receptor on the muscle cell surface.[1][6] This event triggers a series of intracellular phosphorylation events that ultimately lead to the activation of downstream effectors responsible for promoting muscle growth.
Initiation of the Cascade:
-
IGF-1 Receptor Activation: The binding of IGF-1 to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase, induces a conformational change and autophosphorylation of the receptor's intracellular domains.[1]
-
IRS-1 Recruitment and PI3K Activation: The phosphorylated IGF-1R serves as a docking site for Insulin Receptor Substrate 1 (IRS-1).[1] Upon binding, IRS-1 is phosphorylated, creating docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This recruitment activates the p110 catalytic subunit of PI3K.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[6]
Signal Amplification and Transduction:
-
Akt Activation: PIP3 acts as a second messenger, recruiting and co-localizing Phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B) to the cell membrane.[6] This proximity allows PDK1 to phosphorylate Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires a second phosphorylation at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2).[3]
Downstream Effectors and Cellular Outcomes:
-
mTORC1 Activation: Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb.[3] This allows Rheb to accumulate in its GTP-bound, active state and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1).[3]
-
Promotion of Protein Synthesis: Activated mTORC1 promotes protein synthesis through two key downstream targets:
-
p70S6 Kinase (S6K1): mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates the ribosomal protein S6, enhancing the translation of specific mRNAs.[2]
-
4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[1] This frees eIF4E to initiate cap-dependent translation.
-
-
Inhibition of Protein Degradation: Akt also plays a crucial role in suppressing protein breakdown by phosphorylating and inhibiting the Forkhead box O (FoxO) family of transcription factors.[6][7] Phosphorylated FoxO proteins are excluded from the nucleus, preventing the transcription of atrophy-related genes, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1.[1][5][7]
// Nodes IGF1 [label="IGF-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1R [label="IGF-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E [label="4E-BP1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n(Hypertrophy)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FoxO [label="FoxO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Atrogenes [label="Atrogenes\n(MuRF1, Atrogin-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Degradation [label="Protein Degradation\n(Atrophy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IGF1 -> IGF1R [label="Binds"]; IGF1R -> IRS1 [label="Activates"]; IRS1 -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> TSC1_2 [label="Inhibits", arrowhead=tee]; TSC1_2 -> Rheb [label="Inhibits", arrowhead=tee]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Activates"]; mTORC1 -> eIF4E [label="Inhibits", arrowhead=tee]; S6K1 -> Protein_Synthesis; eIF4E -> Protein_Synthesis [label="Promotes when\nuninhibited"]; Akt -> FoxO [label="Inhibits", arrowhead=tee]; FoxO -> Atrogenes [label="Promotes\nTranscription"]; Atrogenes -> Protein_Degradation; } .dot Caption: The IGF-1/Akt/mTOR signaling pathway in muscle cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the IGF-1/Akt/mTOR pathway, providing a basis for comparative analysis.
Table 1: Protein Expression and Phosphorylation Changes in Response to IGF-1 Stimulation in C2C12 Myotubes
| Protein | Basal Level (Arbitrary Units) | IGF-1 Stimulated (Arbitrary Units) | Fold Change |
| p-Akt (Ser473) | 1.0 ± 0.2 | 8.5 ± 1.1 | 8.5 |
| p-mTOR (Ser2448) | 1.0 ± 0.3 | 4.2 ± 0.6 | 4.2 |
| p-S6K1 (Thr389) | 1.0 ± 0.1 | 6.8 ± 0.9 | 6.8 |
| p-4E-BP1 (Thr37/46) | 1.0 ± 0.2 | 3.5 ± 0.5 | 3.5 |
Data are presented as mean ± standard deviation and represent typical results from Western blot analysis following stimulation with 100 ng/mL IGF-1 for 30 minutes.
Table 2: Effects of Resistance Exercise on IGF-1/Akt/mTOR Pathway Activation in Human Skeletal Muscle
| Protein Phosphorylation | Pre-Exercise | Post-Exercise (1 hr) | Post-Exercise (24 hr) |
| p-Akt (Ser473) | 1.0x | 3.5x | 1.2x |
| p-mTOR (Ser2448) | 1.0x | 2.8x | 1.1x |
| p-S6K1 (Thr389) | 1.0x | 4.1x | 1.5x |
| p-FoxO1 (Ser256) | 1.0x | 2.5x | 1.3x |
Values represent fold change relative to pre-exercise levels and are based on data from human muscle biopsies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the IGF-1/Akt/mTOR signaling cascade.
1. Western Blotting for Protein Phosphorylation Analysis
-
Objective: To quantify the phosphorylation status of key proteins in the IGF-1/Akt/mTOR pathway.
-
Methodology:
-
Cell/Tissue Lysis: Muscle cells or tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensity.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein levels to normalize the phosphoprotein signal.
-
2. Kinase Assay for Akt Activity
-
Objective: To directly measure the enzymatic activity of Akt.
-
Methodology:
-
Immunoprecipitation: Akt is specifically isolated from cell or tissue lysates using an anti-Akt antibody conjugated to agarose beads.
-
Kinase Reaction: The immunoprecipitated Akt is incubated with a known substrate (e.g., GSK-3α/β peptide) in a kinase reaction buffer containing ATP.
-
Detection of Phosphorylation: The phosphorylation of the substrate is measured. This can be done using a phosphospecific antibody against the phosphorylated substrate via ELISA or Western blot, or by using radiolabeled ATP and measuring the incorporation of ³²P into the substrate.
-
Data Analysis: The amount of phosphorylated substrate is proportional to the kinase activity of Akt in the original sample.
-
3. Protein Synthesis Assay (SUnSET)
-
Objective: To measure the rate of global protein synthesis in muscle cells.
-
Methodology:
-
Puromycin Labeling: Cells or animals are treated with a low concentration of puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains.
-
Cell Lysis and Western Blotting: Cells are lysed, and the total protein is subjected to Western blotting as described above.
-
Anti-Puromycin Antibody Detection: A monoclonal antibody that specifically detects puromycin-incorporated peptides is used to visualize the newly synthesized proteins.
-
Quantification: The intensity of the puromycin signal across all protein bands is quantified to provide a relative measure of the global protein synthesis rate.
-
Conclusion
The IGF-1/Akt/mTOR signaling cascade is a critical regulator of muscle mass and a key target for therapeutic intervention in a variety of disease states. A comprehensive understanding of its components, regulatory mechanisms, and the experimental techniques used to study it is essential for researchers and drug development professionals seeking to modulate muscle physiology for therapeutic benefit. The data and protocols presented in this guide provide a solid foundation for further investigation into this vital signaling pathway.
References
- 1. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration | MDPI [mdpi.com]
The Effects of ACE-031 on Satellite Cell Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACE-031 is a soluble, recombinant fusion protein consisting of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human IgG1. It functions as a ligand trap, sequestering myostatin and other related transforming growth factor-β (TGF-β) superfamily members that negatively regulate muscle growth. By inhibiting these signaling pathways, ACE-031 has demonstrated significant potential in promoting muscle hypertrophy. This technical guide provides a comprehensive overview of the molecular mechanisms of ACE-031, its effects on satellite cell activation, and detailed experimental protocols for investigating these processes. While direct quantitative data on ACE-031's impact on satellite cell dynamics is limited due to the discontinuation of its clinical development, this guide synthesizes available preclinical data and findings from studies on myostatin inhibition to provide a robust understanding of its expected effects.
Introduction to ACE-031 and Satellite Cell Biology
Satellite cells are resident muscle stem cells crucial for postnatal muscle growth, repair, and regeneration. In their quiescent state, they reside between the basal lamina and the sarcolemma of muscle fibers. Upon muscle injury or stimulation, satellite cells are activated, leading to their proliferation and differentiation into myoblasts, which then fuse to form new myofibers or repair existing ones.
ACE-031 is a biologic therapeutic designed to promote muscle growth by inhibiting myostatin and other negative regulators of muscle mass.[1][2][3] Myostatin, a member of the TGF-β superfamily, plays a pivotal role in suppressing muscle development by inhibiting satellite cell activation and differentiation.[4][5][6] ACE-031 acts as a decoy receptor, binding to circulating myostatin and preventing it from interacting with its natural receptor, ActRIIB, on the surface of muscle cells.[1][4] This interference with the myostatin signaling pathway is hypothesized to release the brakes on muscle growth, leading to an increase in muscle mass and strength.
Molecular Mechanism of Action
The primary mechanism of ACE-031 involves the interception of myostatin and other TGF-β ligands, thereby inhibiting the canonical Smad signaling pathway.
Signaling Pathway of Myostatin Inhibition by ACE-031
Caption: Myostatin Inhibition by ACE-031.
Effects on Satellite Cell Activation and Proliferation
Inhibition of myostatin by agents such as ACE-031 is expected to have a profound impact on satellite cell behavior, shifting the balance from quiescence towards activation and proliferation.
Quantitative Data on Myostatin Inhibition and Satellite Cell Dynamics
| Parameter | Model System | Treatment/Condition | Observation | Reference |
| Satellite Cell Number | Myostatin-deficient mice | Genetic knockout | Increased number of satellite cells per muscle fiber. | [4][7] |
| Satellite Cell Activation | Myostatin-deficient mice | Genetic knockout | Higher percentage of activated satellite cells (BrdU labeling). | [4][7] |
| Pax7 Expression | Mice with regenerating muscle | Myostatin antagonist (Mstn-ant1) | Increased Pax7 protein levels throughout the regeneration period. | [8] |
| MyoD Expression | Mice with regenerating muscle | Myostatin antagonist (Mstn-ant1) | Increased MyoD protein levels during regeneration. | [8] |
| Myogenin Expression | Differentiating myoblasts | Activin receptor IIB blocking antibody (BYM338) | Increased myogenin protein levels. | [9] |
Expected Effects of ACE-031 on Myogenic Regulatory Factors
Based on the known function of myostatin, treatment with ACE-031 is anticipated to modulate the expression of key myogenic regulatory factors (MRFs) that govern satellite cell fate.
-
Pax7: As a marker for quiescent and proliferating satellite cells, Pax7 expression is expected to increase following ACE-031 administration, reflecting an expansion of the satellite cell pool.[8][10]
-
MyoD: A key factor for myogenic commitment, MyoD expression is anticipated to rise as satellite cells become activated and enter the cell cycle.[8]
-
Myogenin: A marker for terminal differentiation, myogenin levels would likely increase as the expanded pool of myoblasts begins to fuse and form new muscle fibers.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of A031 (ACE-031) on satellite cell activation.
Immunohistochemistry for Pax7 and MyoD in Muscle Cross-Sections
This protocol allows for the in situ identification and quantification of satellite cells and their activated progeny within muscle tissue.
Materials:
-
Fresh-frozen muscle tissue sections (10 µm)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (5% Goat Serum, 1% BSA in PBS)
-
Primary antibodies: Mouse anti-Pax7, Rabbit anti-MyoD
-
Secondary antibodies: Goat anti-Mouse IgG (Alexa Fluor 488), Goat anti-Rabbit IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fix muscle sections with 4% PFA for 15 minutes at room temperature.
-
Wash sections three times with PBS for 5 minutes each.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.[11][12][13]
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[11][13]
-
Wash three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
Visualize under a fluorescence microscope.
Western Blotting for Myogenic Regulatory Factors
This protocol is used to quantify the protein levels of Pax7, MyoD, and myogenin in muscle tissue lysates.
Materials:
-
Muscle tissue samples
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Mouse anti-Pax7, Rabbit anti-MyoD, Rabbit anti-Myogenin, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Homogenize muscle tissue in RIPA buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
In Vivo Satellite Cell Proliferation Assay (BrdU Labeling)
This protocol measures the rate of satellite cell proliferation in response to ACE-031 treatment in an animal model.
Materials:
-
Bromodeoxyuridine (BrdU) sterile solution
-
Animal model (e.g., mice)
-
Materials for tissue collection and processing as per the immunohistochemistry protocol
-
Anti-BrdU antibody
-
DNA denaturation solution (e.g., 2N HCl)
Procedure:
-
Administer ACE-031 to the experimental group of animals.
-
At desired time points, inject animals intraperitoneally with BrdU (e.g., 50 mg/kg body weight).[14][15]
-
After a set incorporation period (e.g., 2-24 hours), euthanize the animals and collect muscle tissue.
-
Process the tissue for cryosectioning as described in the immunohistochemistry protocol.
-
After fixation and permeabilization of the tissue sections, perform an antigen retrieval step by incubating in a DNA denaturation solution (e.g., 2N HCl for 30 minutes at 37°C) to expose the incorporated BrdU.
-
Neutralize the acid with a buffer such as 0.1 M sodium borate.
-
Proceed with the blocking and antibody incubation steps as in the immunohistochemistry protocol, including the anti-BrdU antibody along with the anti-Pax7 antibody.
-
Quantify the percentage of Pax7-positive cells that are also BrdU-positive.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for Assessing ACE-031 Effects on Satellite Cells
Caption: Workflow for analyzing ACE-031's in vivo effects.
Conclusion
ACE-031, by acting as a potent inhibitor of myostatin and related signaling molecules, holds significant therapeutic potential for conditions characterized by muscle wasting. Its mechanism of action strongly suggests a positive regulatory role in satellite cell activation, proliferation, and differentiation, thereby promoting muscle growth and regeneration. While direct quantitative data on ACE-031's effects at the cellular level are not extensively published, the body of evidence from studies on myostatin inhibition provides a solid foundation for understanding its expected impact. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further investigate the intricate relationship between ACE-031 and satellite cell biology, which is critical for the future development of therapeutics targeting muscle growth.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. dimsumdaily.hk [dimsumdaily.hk]
- 6. en.haberler.com [en.haberler.com]
- 7. Quantitation of satellite cell proliferation in vivo using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Antibody Blocking Activin Type II Receptors Induces Strong Skeletal Muscle Hypertrophy and Protects from Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. PAX7 and MyoD Proteins Expression in Response to Eccentric and Concentric Resistance Exercise in Active Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jgryall.wordpress.com [jgryall.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for ACE-031 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of ACE-031 in preclinical mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of ACE-031 as a potential therapeutic agent for muscle-wasting conditions.
Introduction
ACE-031, also known as ActRIIB-IgG1, is a recombinant fusion protein that acts as a soluble decoy receptor for ligands of the Transforming Growth Factor-beta (TGF-β) superfamily, most notably myostatin (GDF-8) and activin A.[1][2][3] By binding to these negative regulators of muscle growth, ACE-031 prevents their interaction with the endogenous activin receptor type IIB (ActRIIB) on muscle cells.[1][3] This inhibition of the downstream signaling cascade leads to an increase in skeletal muscle mass and strength, making ACE-031 a subject of significant interest for treating conditions such as Duchenne muscular dystrophy (DMD) and age-related sarcopenia.[4][5]
Mechanism of Action: Myostatin/Activin Signaling Pathway
Myostatin and activin A are key negative regulators of muscle mass. Their signaling pathway is initiated by binding to the ActRIIB receptor on the surface of muscle cells. This binding event recruits and activates a type I receptor (predominantly ALK4 or ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins then form a complex with SMAD4, which translocates into the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of genes that inhibit muscle growth and promote muscle atrophy.[2][6]
ACE-031 functions as a competitive inhibitor of this pathway. By sequestering myostatin, activin A, and other related ligands, ACE-031 prevents their binding to ActRIIB, thereby blocking the downstream phosphorylation of SMAD2/3 and subsequent nuclear signaling. This "release of the brake" on muscle growth leads to hypertrophy (an increase in muscle fiber size) and consequently, an increase in overall muscle mass and strength.[1][2][6]
Caption: ACE-031 signaling pathway.
Quantitative Data from In Vivo Mouse Studies
The following table summarizes the dosages and reported outcomes of ACE-031 administration in various mouse models.
| Mouse Model | ACE-031 Dosage | Administration Route & Frequency | Study Duration | Key Findings |
| C57BL/6 (Wild-Type) | 10 mg/kg | Subcutaneous, twice weekly | 4 weeks | 16% increase in body weight; 26-46% increase in wet weights of various muscles.[7] |
| mdx (Duchenne Muscular Dystrophy) | 10 mg/kg | Intraperitoneal, weekly | 13 weeks | Increased muscle mass and fiber size. |
| Aged Mice (24 months) | 10 mg/kg | Not specified, twice weekly | 4 weeks | Increased tibialis anterior and quadriceps mass.[8] |
| General Mouse Studies | 1-10 mg/kg | Not specified | Not specified | General effective dose range cited in literature.[5] |
Experimental Protocols
ACE-031 Administration Protocol (Subcutaneous Injection)
This protocol outlines the procedure for subcutaneous administration of ACE-031 to mice.
Materials:
-
ACE-031 (lyophilized powder)
-
Sterile vehicle (e.g., Tris-buffered saline [TBS] or sterile water for injection)
-
Insulin syringes (28-31 gauge)
-
Animal scale
Procedure:
-
Reconstitution: Reconstitute the lyophilized ACE-031 powder with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation.
-
Dosage Calculation: Weigh each mouse accurately before administration. Calculate the injection volume based on the mouse's body weight and the target dosage (e.g., 10 mg/kg).
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection: Lift a fold of skin on the back of the mouse, slightly off the midline. Insert the needle of the insulin syringe at the base of the skin tent, parallel to the spine.
-
Administration: Inject the calculated volume of the ACE-031 solution subcutaneously.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Frequency: Repeat the administration as per the experimental design (e.g., twice weekly).[7]
Functional Assessment: Forelimb Grip Strength Test
This protocol describes a common method to assess muscle function in mice.
Materials:
-
Grip strength meter with a wire grid or bar
-
Animal scale
Procedure:
-
Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
Apparatus Setup: Ensure the grip strength meter is calibrated and set to record the peak force in grams.
-
Testing: a. Hold the mouse by the base of its tail and lower it towards the grip apparatus. b. Allow the mouse to grasp the wire grid or bar with its forelimbs. c. Gently pull the mouse away from the apparatus in a steady, horizontal motion until its grip is released. d. The meter will record the maximum force exerted by the mouse.
-
Repetitions: Perform a series of pulls (e.g., 3-5 consecutive pulls) for each mouse to obtain a reliable average or the peak value.
-
Data Normalization: Record the body weight of each mouse and normalize the grip strength data to the body weight (Force in grams / Body weight in grams).
Muscle Tissue Collection and Histological Analysis
This protocol outlines the steps for collecting and preparing muscle tissue for histological examination.
Materials:
-
Surgical scissors and forceps
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Cryomolds
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Euthanasia and Dissection: At the end of the study, euthanize the mice according to approved institutional guidelines. Immediately dissect the desired muscles (e.g., gastrocnemius, tibialis anterior).
-
Tissue Mounting and Freezing: a. Orient the dissected muscle in a cryomold containing OCT compound. b. Freeze the muscle by immersing the cryomold in isopentane pre-cooled with liquid nitrogen until the OCT is completely frozen. c. Store the frozen blocks at -80°C until sectioning.
-
Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (e.g., -20°C). b. Cut transverse sections of the muscle at a desired thickness (e.g., 8-10 µm) and mount them on microscope slides.
-
Hematoxylin and Eosin (H&E) Staining: a. Fixation: Fix the frozen sections in 10% buffered formalin for 20 minutes. b. Hydration: Wash the slides in water. c. Hematoxylin Staining: Immerse the slides in Hematoxylin solution for 3-5 minutes to stain the cell nuclei.[9] d. Washing: Rinse the slides in running tap water.[9] e. Differentiation (optional): Briefly dip the slides in acid alcohol to remove excess stain. f. Bluing: Immerse the slides in a bluing agent or running tap water until the nuclei turn blue. g. Eosin Staining: Immerse the slides in Eosin solution for 1-3 minutes to stain the cytoplasm and extracellular matrix.[9] h. Dehydration: Dehydrate the sections through a series of increasing concentrations of ethanol (e.g., 70%, 95%, 100%).[9] i. Clearing: Clear the sections in xylene.[9] j. Mounting: Apply a coverslip using a xylene-based mounting medium.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess muscle fiber size, morphology, and any pathological changes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating ACE-031.
Caption: Typical experimental workflow.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. treat-nmd.org [treat-nmd.org]
- 3. bc9.co [bc9.co]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 7. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Myostatin Inhibitor (Propeptide-Fc) Increases Muscle Mass and Muscle Fiber Size in Aged Mice but Does not Increase Bone Density or Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
Application Notes and Protocols for A031 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A031 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for the in vitro administration of this compound to cultured cells to assess its biological activity and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| PC-3 | Prostate Adenocarcinoma | 28.5 |
| U-87 MG | Glioblastoma | 12.8 |
| A549 | Lung Carcinoma | 55.1 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: this compound-Induced Apoptosis in U-87 MG Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.3 |
| This compound | 10 | 25.8 |
| This compound | 50 | 68.2 |
% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the log of the drug concentration versus the normalized luminescent signal and fitting to a four-parameter logistic curve.
Apoptosis Assay by Flow Cytometry
This protocol details the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
U-87 MG cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 U-87 MG cells per well in 2 mL of complete growth medium in 6-well plates.
-
Incubate overnight to allow for attachment.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Harvest both adherent and floating cells and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
U-87 MG cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for 2 hours.
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Workflow for apoptosis analysis via flow cytometry.
Unraveling the Identity of A031 for Laboratory Applications
The designation "A031" appears as a product identifier for various chemical substances across different suppliers, leading to ambiguity and a lack of a singular, universally recognized compound under this name. This multiplicity prevents the creation of specific, detailed application notes and protocols without further clarification of the compound's chemical identity.
Initial research reveals that "this compound" is used as a catalog number for distinct products. For instance, Caisson Laboratories identifies this compound as L-Asparagine, Anhydrous, a non-hazardous amino acid derivative utilized in laboratory research.[1] Conversely, safety data sheets for other products labeled "this compound" describe substances with vastly different properties, including a flammable aerosol, a brown paste, and a combustible dust mixture. This inconsistency underscores the importance of specifying the precise chemical name or CAS number to ensure the safe and effective execution of laboratory experiments.
Without a definitive identification of "this compound," it is not feasible to provide comprehensive experimental protocols, summarize quantitative data, or delineate specific signaling pathways. The preparation and handling of a substance are entirely dependent on its unique chemical and physical properties, as well as its biological activity.
To proceed with a request for detailed application notes and protocols, researchers, scientists, and drug development professionals are advised to first confirm the specific chemical name and CAS number of the compound they are working with, rather than relying on a generic product code that can lead to confusion and potential laboratory hazards.
References
Application Note: Quantitative Analysis of A031 (ACE-031) in Tissue Samples
Introduction
A031, also known as ACE-031, is a therapeutic protein designed to inhibit myostatin and other negative regulators of muscle mass.[1] As a member of the transforming growth factor-beta (TGF-β) superfamily, it promotes muscle growth by preventing myostatin from binding to its receptor.[1] The quantitative analysis of this compound in tissue samples is crucial for preclinical and clinical studies to understand its pharmacokinetics, pharmacodynamics, and distribution in target tissues. This application note provides a detailed protocol for the quantification of this compound in tissue samples using an Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for protein quantification.[2][3]
Principle of the Method
The recommended method for the quantitative analysis of this compound in tissue samples is a sandwich ELISA. This assay utilizes a pair of antibodies specific to this compound. One antibody is coated onto the wells of a microplate to capture this compound from the sample. A second, enzyme-conjugated antibody is then used to detect the captured this compound. The enzyme catalyzes a colorimetric reaction, and the intensity of the color is proportional to the concentration of this compound in the sample.
Experimental Protocols
1. Tissue Sample Preparation
Proper sample preparation is critical for accurate quantification. The following protocol is a general guideline and may need optimization depending on the tissue type.[4][5]
-
Materials:
-
Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)[5]
-
Tissue homogenizer (e.g., Dounce homogenizer, bead mill)
-
Microcentrifuge
-
BCA Protein Assay Kit
-
-
Protocol:
-
Excise tissue of interest and wash with ice-cold PBS to remove any blood.
-
Weigh the tissue and record the weight.
-
Add 500 µL of ice-cold homogenization buffer per 10 mg of tissue.[5]
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4][5]
-
Carefully collect the supernatant (tissue lysate) and transfer to a clean tube.
-
Determine the total protein concentration of the lysate using a BCA assay.[4][5]
-
Store the lysate at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[2][4]
-
2. This compound Sandwich ELISA Protocol
-
Materials:
-
This compound specific capture antibody
-
This compound specific detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
96-well microplate
-
Plate reader
-
-
Protocol:
-
Coating: Dilute the capture antibody in PBS to the recommended concentration and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample Incubation: Wash the plate three times. Prepare a standard curve of this compound in Assay Diluent. Dilute tissue lysates in Assay Diluent to fall within the range of the standard curve. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Quantification: Plot the standard curve (absorbance vs. concentration) and determine the concentration of this compound in the samples from the curve.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Muscle Tissue
| Sample ID | Tissue Weight (mg) | Total Protein (mg/mL) | This compound Concentration (ng/mL) | This compound per mg of Tissue (ng/mg) |
| Control 1 | 10.2 | 2.1 | < LLOQ | < LLOQ |
| Control 2 | 9.8 | 1.9 | < LLOQ | < LLOQ |
| Treated 1 | 10.5 | 2.3 | 15.6 | 7.43 |
| Treated 2 | 10.1 | 2.0 | 12.8 | 6.34 |
| Treated 3 | 9.9 | 2.2 | 14.2 | 6.45 |
LLOQ: Lower Limit of Quantification
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery (%) | 85-115% |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. ELISA Protocol [protocols.io]
- 3. An ELISA-based procedure for assaying proteins in digests of human leukocytes and cell lines, using specifically selected peptides and appropriate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Immunohistochemical Staining of A031 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of the hypothetical target protein A031 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC). The provided protocols and information are intended to serve as a starting point for assay development and validation.
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within a tissue sample. This method relies on the highly specific binding of an antibody to its corresponding antigen (in this case, this compound) in situ. The antigen-antibody interaction is then visualized using a detection system that typically involves an enzymatic reaction to produce a colored precipitate at the site of the protein. IHC is an invaluable tool in both basic research and clinical diagnostics, aiding in the understanding of disease pathogenesis and the identification of potential therapeutic targets.
Data Presentation
Effective IHC analysis requires careful optimization of experimental parameters. The following tables provide recommended starting concentrations and incubation times for key reagents. It is crucial to note that optimal conditions may vary depending on the specific antibody, tissue type, and fixation method used.
Table 1: Antibody Dilutions and Incubation Times
| Reagent | Host Species | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | ||||
| Anti-A031 (Polyclonal) | Rabbit | 1:100 - 1:500 | 60 minutes or Overnight | Room Temperature or 4°C |
| Anti-A031 (Monoclonal) | Mouse | 1:200 - 1:1000 | 60 minutes or Overnight | Room Temperature or 4°C |
| Secondary Antibody | ||||
| Goat Anti-Rabbit IgG (HRP) | Goat | 1:500 - 1:2000 | 30 - 60 minutes | Room Temperature |
| Horse Anti-Mouse IgG (HRP) | Horse | 1:500 - 1:2000 | 30 - 60 minutes | Room Temperature |
Table 2: Antigen Retrieval Conditions
| Method | Reagent | pH | Incubation Time | Temperature |
| Heat-Induced Epitope Retrieval (HIER) | ||||
| Citrate Buffer | 10 mM Sodium Citrate | 6.0 | 20 minutes | 95-100°C |
| EDTA Buffer | 1 mM EDTA | 8.0 | 20 minutes | 95-100°C |
| Proteolytic-Induced Epitope Retrieval (PIER) | ||||
| Proteinase K | 20 µg/mL in TE Buffer | 8.0 | 10-20 minutes | 37°C |
| Trypsin | 0.05% in PBS | 7.8 | 10-20 minutes | 37°C |
Experimental Protocols
The following is a detailed protocol for IHC staining of this compound in FFPE tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in Xylene (or a xylene substitute): 2 changes of 5 minutes each.[1]
-
Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.[1]
-
Immerse slides in 95% Ethanol: 1 change of 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change of 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
For Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat a water bath or steamer to 95-100°C with a staining dish containing the chosen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).
-
Immerse the slides in the pre-heated retrieval solution.
-
Incubate for 20 minutes.
-
Remove the staining dish and allow the slides to cool at room temperature for 20 minutes.[2]
-
Rinse slides in Tris-buffered saline with Tween-20 (TBST) for 2 x 2 minutes.
-
III. Staining Procedure
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[2][3]
-
Rinse slides with wash buffer (TBST) 3 times for 5 minutes each.
-
Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[2][4]
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted anti-A031 primary antibody. Incubate overnight at 4°C in a humidified chamber for optimal results.[5]
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Secondary Antibody Incubation: Apply the appropriate HRP-conjugated secondary antibody diluted in the blocking solution. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Detection: Apply the chromogen solution (e.g., DAB) and incubate for a duration recommended by the manufacturer, typically 1-10 minutes. Monitor the color development under a microscope.
-
Rinse slides with distilled water to stop the reaction.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
Dehydration:
-
Immerse slides in 70% Ethanol for 1 minute.
-
Immerse slides in 95% Ethanol for 1 minute.
-
Immerse slides in 100% Ethanol: 2 changes of 1 minute each.
-
Immerse slides in Xylene (or substitute): 2 changes of 2 minutes each.
-
-
Mounting: Apply a few drops of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by ligand binding and involving this compound activation.
Experimental Workflow for this compound IHC Staining
Caption: Step-by-step workflow for immunohistochemical staining of this compound.
Troubleshooting Logic for this compound IHC
Caption: A logical approach to troubleshooting common IHC staining issues for this compound.
References
- 1. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. usbio.net [usbio.net]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. qedbio.com [qedbio.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for In Vivo Delivery of Compound A031
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the common delivery methods for the investigational small molecule, Compound A031, in preclinical animal studies. The selection of an appropriate administration route is a critical step in early drug development, profoundly influencing the pharmacokinetic and pharmacodynamic profile of the compound.[1][2] This document outlines standardized protocols for intravenous, oral, intraperitoneal, and subcutaneous administration, along with guidelines for formulation and pharmacokinetic analysis to ensure reproducible and reliable in vivo data.
Formulation of this compound for Animal Studies
The successful in vivo evaluation of Compound this compound is contingent upon the development of a suitable formulation that ensures solubility, stability, and compatibility with the chosen route of administration.[3] Non-pharmaceutical grade compounds must be justified and prepared with care to minimize experimental variability.[4][5][6]
Table 1: Recommended Vehicle Formulations for this compound
| Route of Administration | Vehicle Composition | This compound Concentration Range | Notes |
| Intravenous (IV) | 5% DMSO, 40% PEG400, 55% Saline | 0.1 - 2 mg/mL | The final solution should be clear and administered slowly. |
| Oral (PO) | 0.5% Methylcellulose in sterile water | 1 - 20 mg/mL | A homogenous suspension should be maintained during dosing. |
| Intraperitoneal (IP) | 10% Solutol HS 15 in PBS | 0.5 - 10 mg/mL | Ensure the pH is within a physiologically tolerable range. |
| Subcutaneous (SC) | 20% Hydroxypropyl-β-cyclodextrin in Saline | 1 - 15 mg/mL | The formulation should be isotonic to minimize local irritation. |
Note: The user must verify the solubility and stability of this compound in these vehicles prior to in vivo use.
Experimental Protocols for this compound Administration
All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Intravenous (IV) Administration
Intravenous administration allows for 100% bioavailability and is often used to determine intrinsic pharmacokinetic parameters.
-
Animal Model: Male/Female CD-1 mice (8-10 weeks old)
-
Restraint: Use an appropriate restraint device for mice.
-
Injection Site: Lateral tail vein.
-
Procedure:
-
Warm the mouse's tail using a heat lamp to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Load a 27-30 gauge needle with the this compound formulation.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Inject the formulation slowly, at a rate not exceeding 0.1 mL per 10 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Maximum Volume: 10 mL/kg[7]
Oral (PO) Administration
Oral gavage is a common method for assessing the oral bioavailability of a compound.
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old)
-
Equipment: A flexible or rigid gavage needle appropriate for the size of the rat.
-
Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length.
-
Pass the gavage needle along the side of the mouth, over the tongue, and into the esophagus.
-
Administer the this compound suspension smoothly.
-
Carefully remove the gavage needle.
-
-
Maximum Volume: 10 mL/kg[7]
Intraperitoneal (IP) Administration
IP injection is a common route for administering substances that are not suitable for IV or PO routes.
-
Animal Model: Male/Female C57BL/6 mice (8-10 weeks old)
-
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the this compound solution.
-
-
Maximum Volume: 10 mL/kg[7]
Subcutaneous (SC) Administration
Subcutaneous injection provides a slower absorption rate compared to IV or IP routes.
-
Animal Model: Male/Female Beagle dogs (6-12 months old)
-
Procedure:
-
Gently lift a fold of skin between the shoulder blades.
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound formulation.
-
Briefly massage the area to aid in dispersion.
-
-
Maximum Volume: 1-2 mL per site.
Pharmacokinetic Study Design and Data Presentation
Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound this compound.[8]
Study Design
-
Animals: Use a sufficient number of animals per time point to ensure statistical power.
-
Dosing: Administer this compound at a minimum of two dose levels for each route.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
Data Presentation
Summarize the calculated pharmacokinetic parameters in a clear and concise table.
Table 2: Intravenous (IV) Pharmacokinetic Parameters of this compound in Mice
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose |
| C₀ (ng/mL) | 250 | 1250 |
| AUC₀-inf (ng·h/mL) | 500 | 2500 |
| t½ (h) | 2.5 | 2.6 |
| CL (mL/h/kg) | 2000 | 2000 |
| Vdss (L/kg) | 4.5 | 4.3 |
| C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.[8] |
Table 3: Oral (PO) Pharmacokinetic Parameters of this compound in Rats
| Parameter | 5 mg/kg Dose | 20 mg/kg Dose |
| Cmax (ng/mL) | 150 | 600 |
| Tmax (h) | 1.0 | 1.2 |
| AUC₀-inf (ng·h/mL) | 750 | 3000 |
| t½ (h) | 3.8 | 4.0 |
| F (%) | 30 | 30 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F (%): Absolute oral bioavailability.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound In Vivo Delivery and PK Analysis.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical Signaling Pathway Modulated by Compound this compound.
References
- 1. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 2. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Use of Non-Pharmaceutical Grade Compounds in Animals | Research Animal Care and Safety [animalcare.illinois.edu]
- 6. Animal Program: Use of Nonpharmaceutical-Grade Compounds - UW-Madison Policy Library [policy.wisc.edu]
- 7. cea.unizar.es [cea.unizar.es]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Analysis of Myostatin Expression Following ACE-031 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Inhibition of myostatin activity is a promising therapeutic strategy for muscle-wasting diseases. ACE-031 is a recombinant fusion protein that acts as a decoy receptor for myostatin and other related ligands. By binding to circulating myostatin, ACE-031 prevents its interaction with the native activin receptor type IIB (ActRIIB) on muscle cells, thereby inhibiting the downstream signaling cascade that leads to muscle growth suppression. This application note provides a detailed protocol for performing a Western blot to analyze changes in myostatin protein expression in skeletal muscle tissue following treatment with ACE-031.
Data Presentation
The following table presents representative data from a Western blot analysis quantifying myostatin protein levels in muscle tissue. While this specific data is from a study on chronic kidney disease (CKD), which leads to myostatin upregulation, it serves as a clear example of how to present quantitative Western blot data for myostatin. In a study involving ACE-031, a decrease in detectable myostatin levels would be the expected outcome.
Table 1: Quantification of Myostatin Protein Levels in Muscle Tissue
| Sample Group | Normalized Myostatin Expression (Arbitrary Units) | Fold Change vs. Control |
| Control | 1.00 ± 0.15 | 1.0 |
| Upregulated Myostatin (e.g., CKD model) | 2.50 ± 0.30 | 2.5 |
Data is presented as mean ± standard deviation. Data is representative and adapted from a study showing myostatin upregulation in a disease model[1]. In an ACE-031 treatment experiment, one would expect to see a decrease in myostatin levels in the treated group compared to the vehicle control.
Experimental Protocols
This section details the complete methodology for the Western blot analysis of myostatin.
I. Sample Preparation (from Skeletal Muscle Tissue)
-
Tissue Homogenization:
-
Excise skeletal muscle tissue on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
To prepare lysates, weigh the frozen tissue and add 10 volumes of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Lysis and Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein extract and transfer it to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
II. SDS-PAGE and Western Blotting
-
Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 60-90 minutes in a transfer buffer. Ensure the transfer apparatus is kept cool.
-
-
Membrane Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the blocked membrane with a primary antibody specific for myostatin (e.g., rabbit anti-myostatin polyclonal antibody) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle shaking.
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the myostatin band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Mandatory Visualization
Myostatin Signaling Pathway and ACE-031 Mechanism of Action
Caption: ACE-031 sequesters myostatin, preventing its signaling cascade.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of myostatin.
References
Application Notes and Protocols for Measuring Muscle Fiber Size After ACE-031 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACE-031, also known as ramatercept, is a recombinant fusion protein that acts as a soluble activin receptor type IIB (ActRIIB).[1][2] It functions as a decoy receptor, binding to and inhibiting negative regulators of muscle growth, most notably myostatin (GDF-8) and other related ligands in the Transforming Growth Factor-beta (TGF-β) superfamily.[2][3] By sequestering these ligands, ACE-031 prevents their interaction with the native ActRIIB receptors on muscle cells, thereby releasing the natural "brake" on muscle growth and promoting an increase in muscle mass and fiber size.[1][2] Preclinical studies in various animal models have demonstrated significant increases in muscle volume and fiber cross-sectional area following ACE-031 administration.[1][4] This document provides detailed protocols for administering ACE-031 to preclinical models and subsequently measuring the changes in muscle fiber size through histological and immunohistochemical methods.
Data Presentation: Quantitative Effects of ACE-031 on Muscle Fiber Size
The following tables summarize the quantitative data from a key preclinical study investigating the effects of ACE-031 on muscle fiber size in mice.
Table 1: Effects of ACE-031 on Muscle Wet Weights in C57BL/6 Mice [4]
| Muscle | Treatment Group | Mean Wet Weight (mg) | % Increase vs. Control |
| Soleus | Vehicle Control | 8.6 ± 0.4 | - |
| ACE-031 | 11.4 ± 0.6 | 33% | |
| Plantaris | Vehicle Control | 15.2 ± 0.7 | - |
| ACE-031 | 21.9 ± 1.1 | 44% | |
| Gastrocnemius | Vehicle Control | 112.5 ± 4.9 | - |
| ACE-031 | 164.2 ± 7.8 | 46% | |
| Extensor Digitorum Longus (EDL) | Vehicle Control | 10.1 ± 0.5 | - |
| ACE-031 | 12.7 ± 0.6 | 26% |
*P < 0.05; **P < 0.01 vs. vehicle control. Data are presented as means ± SE.
Table 2: Effects of ACE-031 on Muscle Fiber Cross-Sectional Area (CSA) in C57BL/6 Mice [4]
| Muscle | Fiber Type | Treatment Group | Mean CSA (µm²) | % Increase vs. Control |
| Soleus | Type I | Vehicle Control | 1450 ± 100 | - |
| ACE-031 | 1770 ± 80 | 22% | ||
| Type II | Vehicle Control | 1650 ± 90 | - | |
| ACE-031 | 2120 ± 110 | 28% | ||
| Plantaris | All Fibers | Vehicle Control | 1800 ± 120 | - |
| ACE-031 | 2826 ± 180** | 57% |
*P < 0.05; **P < 0.01 vs. vehicle control. Data are presented as means ± SE.
Signaling Pathway and Experimental Workflow
ACE-031 Mechanism of Action
Caption: ACE-031 acts as a decoy receptor for myostatin, preventing muscle growth inhibition.
Experimental Workflow for Measuring Muscle Fiber Size
Caption: Workflow for analyzing muscle fiber size after ACE-031 administration.
Experimental Protocols
I. ACE-031 Administration to Mice
This protocol is based on a study that demonstrated significant increases in muscle mass and fiber size in mice.[4]
Materials:
-
ACE-031 (recombinant protein)
-
Vehicle control (e.g., Tris-buffered saline, TBS)
-
8-week-old C57BL/6 mice
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Acclimate 8-week-old C57BL/6 mice to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to two groups: ACE-031 treated and vehicle control.
-
ACE-031 Reconstitution: Reconstitute ACE-031 in the vehicle control solution to the desired concentration.
-
Administration: Administer ACE-031 at a dose of 10 mg/kg body weight via subcutaneous injection. Injections are performed twice weekly for a duration of 28 days.[4] The vehicle control group receives an equivalent volume of the vehicle solution following the same injection schedule.
-
Monitoring: Monitor the body weight of the mice throughout the 28-day treatment period.
-
Tissue Harvesting: At the end of the 28-day period, euthanize the mice and carefully dissect the muscles of interest (e.g., soleus, plantaris, gastrocnemius, and extensor digitorum longus).
II. Muscle Tissue Preparation and Cryosectioning
Materials:
-
Dissected muscle tissue
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane
-
Liquid nitrogen
-
Cryostat
Procedure:
-
Tissue Mounting: Immediately after dissection, mount the muscle tissue on a cork disc with a small amount of OCT compound. Orient the muscle to ensure transverse (cross-sectional) sections can be obtained.
-
Freezing: Snap-freeze the mounted tissue by immersing it in isopentane pre-cooled with liquid nitrogen for 30-40 seconds.[5]
-
Storage: Store the frozen tissue blocks at -80°C until sectioning.
-
Cryosectioning: Using a cryostat maintained at -20°C, cut 10 µm thick transverse sections from the mid-belly of the muscle.[5] Mount the sections onto glass microscope slides.
III. Immunohistochemistry for Muscle Fiber Typing
This protocol allows for the differentiation of muscle fiber types based on the expression of different myosin heavy chain (MyHC) isoforms.[3][6]
Materials:
-
Cryosectioned muscle tissue slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against MyHC isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb)
-
Fluorescently labeled secondary antibodies (corresponding to the host species of the primary antibodies)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Rehydration and Permeabilization: Rehydrate the sections in PBS for 5 minutes. If required, permeabilize with a solution like PBS containing 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against the specific MyHC isoforms in the blocking solution according to the manufacturer's recommendations. Apply the primary antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each with PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking solution. Apply the secondary antibody solution to the sections and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each with PBS in the dark.
-
Mounting: Mount a coverslip over the sections using a mounting medium containing DAPI.
-
Storage: Store the slides at 4°C in the dark until imaging.
IV. Image Acquisition and Morphometric Analysis
Materials:
-
Stained muscle tissue slides
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ, FIJI)
Procedure:
-
Image Acquisition: Using a fluorescence microscope, capture images of the stained muscle cross-sections. Use appropriate filters to visualize the different fluorophores corresponding to each fiber type and DAPI for nuclei.
-
Image Analysis:
-
Open the captured images in an image analysis software like ImageJ.
-
Use the software's tools to outline the perimeter of individual muscle fibers. The staining for laminin or dystrophin at the fiber periphery can aid in this process.
-
Measure the cross-sectional area (CSA) of each outlined fiber.
-
Differentiate fiber types based on their fluorescent signal (or lack thereof, in the case of unstained fibers representing a specific type).
-
Calculate the average CSA for each fiber type within each muscle sample.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean CSA between the ACE-031 treated and vehicle control groups for each fiber type.
References
- 1. bc9.co [bc9.co]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays to Assess A031 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to a panel of in vitro assays designed to characterize the bioactivity of the novel compound A031. In the early stages of drug discovery, it is crucial to employ a variety of assays to elucidate a compound's mechanism of action, potency, and potential toxicity.[1][2] The protocols detailed herein cover fundamental assessments of cell health, specific enzyme inhibition, and impact on a key signaling pathway. These assays are foundational for go/no-go decisions in preclinical development and for building a comprehensive pharmacological profile of this compound.
The following sections provide detailed methodologies for cell viability assays, an enzyme inhibition assay, and a reporter gene assay. Data is presented in a structured format for clarity, and diagrams illustrating experimental workflows and a representative signaling pathway are included to facilitate understanding.
Assessment of Cytotoxicity: Cell Viability Assays
Cell viability assays are critical for determining whether this compound exhibits cytotoxic effects, which is essential for establishing a therapeutic window.[1] These assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
MTT Assay
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay [3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.
Data Presentation: this compound Cytotoxicity (IC₅₀)
| Cell Line | Incubation Time (hours) | This compound IC₅₀ (µM) |
| HeLa | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HepG2 | 24 | > 100 |
| 48 | 92.1 | |
| 72 | 75.3 | |
| HEK293 | 24 | > 100 |
| 48 | > 100 | |
| 72 | 98.7 |
Experimental Workflow: MTT Assay
Target-Based Assessment: Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental for determining if a compound's bioactivity is due to its interaction with a specific enzyme.[6][7] This protocol describes a general method for assessing the inhibitory activity of this compound against a hypothetical kinase, "Kinase-X".
Experimental Protocol: Kinase Inhibition Assay [6][8]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), a stock solution of Kinase-X, the kinase substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the this compound solution (or DMSO for control), and the Kinase-X enzyme. Include a positive control inhibitor if available.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.[6][9]
-
Reaction Initiation: Start the reaction by adding the substrate and ATP to all wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Data Presentation: this compound Kinase-X Inhibition
| Parameter | Value |
| Target Enzyme | Kinase-X |
| Substrate | Generic Peptide |
| ATP Concentration | 10 µM |
| This compound IC₅₀ | 5.8 µM |
Experimental Workflow: Enzyme Inhibition Assay
Pathway Analysis: Reporter Gene Assay
Reporter gene assays are used to study the regulation of gene expression and the activity of signaling pathways.[10][11][12] This protocol describes a luciferase-based reporter assay to determine if this compound modulates the activity of the "Hypothetical-Transcription-Factor" (HTF) signaling pathway.
Experimental Protocol: HTF Luciferase Reporter Assay [10][11]
-
Transfection: Co-transfect cells (e.g., HEK293) with two plasmids: one containing the firefly luciferase gene under the control of a promoter with HTF response elements, and a second plasmid with a constitutively expressed Renilla luciferase for normalization of transfection efficiency.[11][13]
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a known activator or inhibitor of the HTF pathway as a positive control.
-
Incubation: Incubate the cells for 16-24 hours to allow for changes in gene expression and reporter protein accumulation.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.[10]
-
Luciferase Assay:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the firefly luciferase assay reagent and measure the luminescence.[10]
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) which quenches the firefly signal and initiates the Renilla reaction, then measure the luminescence again.[13]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control and determine the EC₅₀ or IC₅₀ of this compound.
Data Presentation: this compound Effect on HTF Pathway
| Parameter | Value |
| Reporter Construct | pGL4.2-HTF-RE-luc2 |
| Normalization Control | pRL-TK (Renilla) |
| Cell Line | HEK293 |
| This compound Effect | Activation |
| This compound EC₅₀ | 2.5 µM |
Hypothetical Signaling Pathway: HTF Activation
Conclusion
The protocols and data presented in these application notes provide a robust framework for the initial in vitro characterization of the novel compound this compound. The results from the cell viability, enzyme inhibition, and reporter gene assays will collectively build a comprehensive understanding of this compound's bioactivity, guiding future optimization and development efforts. It is recommended to perform these assays in multiple, biologically relevant cell lines and to expand the panel of assays as more is learned about this compound's mechanism of action.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. promega.com [promega.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Troubleshooting & Optimization
Optimizing ACE-031 concentration for maximum effect
Welcome to the technical support center for ACE-031. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACE-031?
ACE-031 is a recombinant fusion protein that acts as a decoy receptor for ligands in the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It consists of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human IgG1.[2][3][4][5] Its primary function is to bind circulating myostatin (GDF-8) and other related proteins that negatively regulate muscle mass.[4][6] By sequestering these ligands, ACE-031 prevents them from binding to their native receptors on muscle cells, which lifts the natural "brake" on muscle growth and differentiation, leading to an increase in muscle mass and strength.[2][3][6]
Q2: What is the recommended storage procedure for ACE-031?
As a recombinant protein, ACE-031 should be handled and stored according to the manufacturer's specific instructions. Generally, lyophilized protein is stored at -20°C or -80°C. After reconstitution, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein. Reconstituted aliquots should be stored at -80°C.
Q3: What are typical effective concentrations for ACE-031 in research models?
The optimal concentration is highly dependent on the experimental model (in vitro vs. in vivo) and the specific research question.
-
In vivo (animal models): Studies in mice have shown significant increases in muscle mass with doses of 10 mg/kg administered twice weekly.[7]
-
In vivo (human studies): Clinical trials have explored single subcutaneous doses ranging from 0.02 to 3 mg/kg.[8][9] A single 3 mg/kg dose resulted in a measurable increase in thigh muscle volume.[9]
-
In vitro (cell culture): While specific concentrations are less commonly published, a typical starting point for a dose-response study with a recombinant protein like ACE-031 in a C2C12 myoblast differentiation assay would range from 1 ng/mL to 1000 ng/mL.
Q4: Can ACE-031 affect tissues other than skeletal muscle?
Yes. The ActRIIB receptor is involved in various physiological processes. Research has shown that by blocking signaling through this pathway, ACE-031 may also influence bone and fat metabolism.[9] Studies have reported potential increases in bone mineral density and changes in biomarkers related to fat metabolism, such as increased adiponectin and decreased leptin.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a standard experimental workflow for testing ACE-031 in vitro.
Caption: Myostatin signaling pathway and its inhibition by ACE-031.
Caption: Standard experimental workflow for an in vitro ACE-031 bioassay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Myogenic Effect Observed (in vitro) | 1. Sub-optimal ACE-031 Concentration: The concentration may be too low to overcome endogenous myostatin activity. | 1a. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 ng/mL to 5000 ng/mL). 1b. Confirm the biological activity of your ACE-031 stock with a positive control assay. |
| 2. Protein Degradation: Improper storage or multiple freeze-thaw cycles have reduced protein activity. | 2. Always aliquot new protein stocks into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| 3. Cell Culture Conditions: C2C12 cells are not differentiating properly due to seeding density, serum quality, or passage number. | 3a. Optimize C2C12 seeding density; ~70-80% confluency is often ideal before switching to differentiation media.[10] 3b. Use high-quality, heat-inactivated horse serum for differentiation. 3c. Use cells at a low passage number, as differentiation potential decreases over time. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. |
| 2. Pipetting Inaccuracy: Small errors in dispensing ACE-031 stock solution. | 2. Use calibrated pipettes. For very low concentrations, perform serial dilutions rather than pipetting minuscule volumes. | |
| 3. "Edge Effect" in Plates: Wells on the outer edges of the plate are prone to evaporation, altering media concentration. | 3. Avoid using the outermost wells of the culture plate for critical experiments. Fill them with sterile PBS or media to create a humidity barrier. | |
| Unexpected Cell Toxicity/Death | 1. Contamination: Bacterial or mycoplasma contamination in the cell culture. | 1. Regularly test cell cultures for mycoplasma. Practice sterile technique. Discard contaminated cultures. |
| 2. Reagent Impurity: The ACE-031 preparation may contain cytotoxic impurities (e.g., from purification). | 2. Source the protein from a reputable supplier. If possible, check the purity via SDS-PAGE. | |
| 3. Off-Target Effects: At very high concentrations, ACE-031 might induce unintended cellular responses. | 3. Correlate the toxicity with the dose-response curve. If toxicity only appears at supra-physiological doses, focus on the lower, more specific concentration range. |
Experimental Protocols & Data
Protocol 1: In Vitro Dose-Response Assay in C2C12 Cells
This protocol outlines a method to determine the optimal concentration of ACE-031 for promoting myotube formation in C2C12 mouse myoblasts.
Materials:
-
C2C12 Myoblasts (low passage)
-
Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM, 2% Horse Serum (heat-inactivated), 1% Penicillin-Streptomycin
-
ACE-031 (lyophilized)
-
Reconstitution Buffer (e.g., sterile PBS)
-
24-well tissue culture plates
-
Immunostaining reagents: 4% Paraformaldehyde (PFA), Permeabilization buffer, primary antibody (e.g., anti-Myosin Heavy Chain), fluorescent secondary antibody, DAPI.
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density of 5 x 10⁴ cells/well in Growth Medium.
-
Proliferation: Culture for 24-48 hours, or until cells reach ~80% confluency.
-
Induce Differentiation: Aspirate GM and wash once with sterile PBS. Add 500 µL of Differentiation Medium to each well.
-
ACE-031 Treatment: Prepare serial dilutions of ACE-031 in DM. Remove the DM from wells and replace with the ACE-031 dilutions. Include a "vehicle-only" control.
-
Myotube Formation: Incubate the plate for 3-5 days, replacing the media with fresh ACE-031 dilutions every 48 hours.
-
Fixation & Staining: After incubation, fix the cells with 4% PFA, permeabilize, and perform immunostaining for Myosin Heavy Chain to visualize myotubes and DAPI to stain nuclei.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify myotube hypertrophy by measuring the average diameter of myotubes across multiple fields. Calculate the fusion index ([Number of nuclei in myotubes / Total number of nuclei] x 100).
Protocol 2: Western Blot for Myogenic Markers
This protocol is for assessing changes in key myogenic regulatory factors after ACE-031 treatment.
Procedure:
-
Follow steps 1-5 from Protocol 1, using 6-well plates for higher cell yield.
-
Cell Lysis: On day 3 of differentiation, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Myogenin, anti-MyoD, and a loading control like anti-GAPDH).
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize protein bands using a chemiluminescence imager. Quantify band density relative to the loading control.
Reference Data Tables
Table 1: Summary of ACE-031 Dosages Used in Published In Vivo Studies
| Model | Dose Range | Administration Route | Key Finding | Reference |
| Mice (C57BL/6) | 10 mg/kg (twice weekly) | Intraperitoneal/Subcutaneous | ~16% more body weight gain vs. vehicle over 25 days. | [7] |
| Healthy Humans | 0.02 - 3 mg/kg (single dose) | Subcutaneous | 3 mg/kg dose increased thigh muscle volume by ~5%. | [9] |
| Boys with DMD | 0.5 mg/kg (every 4 wks) 1.0 mg/kg (every 2 wks) | Subcutaneous | Trend for increased lean body mass vs. placebo. | [11][12] |
Table 2: Example Concentration Range for an In Vitro C2C12 Dose-Response Experiment
| Treatment Group | Concentration (ng/mL) | Molar Concentration (Approx.) | Purpose |
| 1 (Vehicle Control) | 0 | 0 | Baseline myotube formation |
| 2 | 1 | ~14 pM | Test for low-end sensitivity |
| 3 | 10 | ~140 pM | Low dose |
| 4 | 50 | ~700 pM | Mid-low dose |
| 5 | 100 | ~1.4 nM | Mid dose |
| 6 | 500 | ~7.0 nM | High dose |
| 7 | 1000 | ~14 nM | Test for saturation/maximal effect |
| Note: Molar concentration is an estimate based on an approximate molecular weight of ~72 kDa for the ACE-031 fusion protein. |
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. bc9.co [bc9.co]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. uk-peptides.com [uk-peptides.com]
- 5. exploring-peptides.com [exploring-peptides.com]
- 6. genemedics.com [genemedics.com]
- 7. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musclestudygroup.org [musclestudygroup.org]
- 9. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.red [2024.sci-hub.red]
- 12. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of A031 in experiments
Welcome to the A031 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, and to address potential challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC designed to specifically target the androgen receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, this compound binds to both the AR and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of AR, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional inhibitors that only block the receptor's function.
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a compound interacts with proteins other than its intended target, potentially leading to misinterpretation of experimental results, cellular toxicity, or other unintended biological consequences.[3][4] For PROTACs like this compound, off-target effects can arise from the individual components (the AR ligand or the E3 ligase binder) binding to other proteins, or from the entire PROTAC molecule inducing the degradation of proteins other than the intended target.
Q3: What are the first steps I should take to minimize off-target effects in my experiments with this compound?
To proactively minimize off-target effects, it is crucial to:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that induces AR degradation in your specific cell model.[5][6][7] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Use appropriate controls: Include a negative control (vehicle-treated cells) and, if available, a structurally similar but inactive analog of this compound.
-
Confirm on-target engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to AR in your experimental system.[3][8][9][10][11]
Q4: How can I confirm that the observed phenotype is due to AR degradation and not an off-target effect of this compound?
A multi-faceted approach is recommended for validating that the observed cellular phenotype is a direct result of AR degradation:
-
Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the gene encoding AR.[12][13][14][15][16] The resulting phenotype should mimic the effects of this compound treatment.
-
Orthogonal Approaches: Use another well-characterized AR degrader with a different chemical scaffold to see if it recapitulates the phenotype observed with this compound.
-
Rescue Experiments: In an AR-knockout background, the addition of this compound should not produce the phenotype of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at effective concentrations. | Off-target effects of this compound. | 1. Lower the concentration of this compound to the minimum effective dose. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50). 3. Investigate potential off-targets using proteomics-based approaches. |
| Inconsistent results between different cell lines. | 1. Varying levels of AR expression. 2. Different expression levels of off-target proteins. 3. Cell line-specific compensatory mechanisms. | 1. Quantify AR protein levels in each cell line by Western blot. 2. Perform a dose-response curve for this compound in each cell line. 3. Consider proteomic profiling to identify differentially expressed potential off-targets. |
| Phenotype observed with this compound does not match expected AR degradation phenotype. | The phenotype may be driven by an off-target effect. | 1. Perform CRISPR-Cas9 knockout of AR to confirm the on-target phenotype.[12][13][14][15][16] 2. Use a structurally distinct AR degrader to see if the phenotype is reproduced. 3. Consider performing a kinome scan or other broad selectivity profiling to identify potential off-targets.[17][18][19][20][21][22][23][24][25] |
| This compound activity is lost over time in long-term experiments. | 1. Development of resistance mechanisms. 2. Compound instability. | 1. Analyze AR expression levels and mutations in long-term treated cells. 2. Assess the stability of this compound in your culture media over the experimental time course. |
Visualizing Experimental Design and Cellular Pathways
To aid in experimental design and data interpretation, we provide the following diagrams generated using Graphviz.
Caption: Simplified Androgen Receptor signaling pathway and the mechanism of this compound-induced degradation.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, AR, in a cellular context by measuring changes in the thermal stability of AR upon this compound binding.[3][8][9][10][11]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After treatment, harvest the cells by scraping and wash them with PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the levels of soluble AR by Western blotting or other quantitative protein analysis methods. Increased thermal stability of AR in the this compound-treated samples compared to the vehicle control indicates target engagement.
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
Objective: To validate that the biological effect of this compound is mediated through its intended target, AR, by knocking out the AR gene and observing if the phenotype is recapitulated.[12][13][14][15][16]
Methodology:
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the AR gene. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA expression plasmids into the target cells using an appropriate transfection reagent.
-
Selection and Clonal Isolation: If the vector contains a selection marker, select for transfected cells. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the isolated clones and validate the knockout of the AR gene by Sanger sequencing of the targeted genomic region and by confirming the absence of AR protein expression via Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated AR knockout clones and compare the results to wild-type cells treated with this compound. A similar phenotype between the knockout cells and the this compound-treated wild-type cells supports on-target activity.
Kinase Selectivity Profiling (General Protocol)
Objective: To assess the potential off-target activity of this compound against a panel of protein kinases. This is a crucial step as many small molecule inhibitors can have unintended kinase interactions.
Methodology:
-
Service Provider: It is highly recommended to use a commercial service provider (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology) for comprehensive and standardized kinase profiling.[17][18][19][20][21][22][23][24][25]
-
General Principle (Binding Assay):
-
This compound is incubated with a panel of purified kinases, each immobilized on a solid support.
-
A competition assay is performed with a known, tagged ligand for each kinase.
-
The ability of this compound to displace the tagged ligand is measured, and the dissociation constant (Kd) or percent inhibition at a given concentration is determined for each kinase.
-
The results are typically presented as a "kinome tree" or a table of binding affinities, highlighting potential off-target interactions.
-
Data Interpretation:
A selective compound will show high affinity for its intended target and significantly lower affinity (e.g., >100-fold) for other kinases in the panel. Any kinases that show significant binding to this compound should be further investigated as potential off-targets.
Quantitative Data Summary
| Parameter | Description | Example Data for this compound |
| IC50 (AR Degradation) | The concentration of this compound required to degrade 50% of AR protein in a specific cell line (e.g., VCaP).[1][2] | < 0.25 µM in VCaP cells.[1][2] |
| CC50 (Cytotoxicity) | The concentration of this compound that causes 50% cell death in a specific cell line. | Should be significantly higher than the IC50 for AR degradation to indicate a therapeutic window. |
| Selectivity (e.g., Kinome Scan) | A measure of the binding affinity of this compound to its on-target (AR) versus a panel of off-targets. | Data should be generated and reported as Kd or % inhibition values for each off-target. |
| On-Target Engagement (CETSA) | The shift in the melting temperature (Tm) of AR in the presence of this compound. | A positive ΔTm indicates target engagement. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments and controls to validate their findings. The provided protocols are general guidelines and may require optimization for specific experimental systems.
References
- 1. Discovery of this compound as effective proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. vghtc.gov.tw [vghtc.gov.tw]
Technical Support Center: Troubleshooting Inconsistent Results with ACE-031
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACE-031. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACE-031 and what is its primary mechanism of action?
ACE-031, also known as Ramatercept, is a recombinant fusion protein designed to promote muscle growth.[1] It functions as a "ligand trap" by mimicking the activin receptor type IIB (ActRIIB).[1] ACE-031 is composed of the extracellular domain of human ActRIIB linked to the Fc portion of human immunoglobulin G1 (IgG1).[1] This structure allows it to bind to and neutralize myostatin and other related proteins that negatively regulate muscle growth.[2] By preventing these molecules from binding to their natural receptors on muscle cells, ACE-031 effectively "releases the brakes" on muscle development, leading to an increase in muscle mass and strength.[1]
Q2: Why were the clinical trials for ACE-031 halted?
The clinical development of ACE-031 was discontinued primarily due to safety concerns that arose during human trials.[2][3] Participants experienced adverse effects, including minor bleeding events such as nosebleeds (epistaxis) and gum bleeding, as well as the development of small, dilated blood vessels on the skin (telangiectasias).[3][4] These side effects were thought to be linked to ACE-031's mechanism of action, which is not entirely specific to myostatin.[5]
Q3: What are the known off-target effects of ACE-031?
ACE-031 is known to bind to other members of the Transforming Growth Factor-beta (TGF-β) superfamily in addition to myostatin, including activins and certain Bone Morphogenetic Proteins (BMPs), specifically BMP-9 and BMP-10.[5] The binding to BMP-9 and BMP-10 is believed to be responsible for the vascular side effects observed in clinical trials, such as bleeding and telangiectasias.[5] Researchers should be aware of these off-target effects as they can lead to unexpected physiological responses in experimental models.
Troubleshooting Guides
In Vitro Experimentation
Q4: My cells in culture are not showing the expected hypertrophic response to ACE-031. What could be the issue?
Several factors could contribute to a lack of response in cell-based assays:
-
Protein Inactivity: The ACE-031 protein may have lost its biological activity due to improper storage or handling. Recombinant proteins are sensitive to temperature fluctuations and multiple freeze-thaw cycles.[3] It is crucial to store lyophilized ACE-031 at -20°C or lower and reconstituted solutions as recommended by the supplier, typically in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Protein Aggregation: ACE-031, being a recombinant protein, can be prone to aggregation, which can lead to a loss of function.[7] Aggregates can form during storage, reconstitution, or handling. Visually inspect the reconstituted solution for any cloudiness or precipitation.
-
Incorrect Cell Line or Culture Conditions: The chosen cell line may not be responsive to myostatin inhibition. Myoblasts or myotubes are typically used for these assays. Ensure that the cell culture conditions, including media and serum concentrations, are optimal for myogenic differentiation.[3]
-
Assay Design: The concentration of ACE-031 and the incubation time may not be optimal. A dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cell line and assay.
Q5: I am observing high variability in my in vitro assay results. How can I improve consistency?
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to ACE-031 dilution and addition, are performed consistently across all plates and experiments.[7]
-
Quality Control of ACE-031: If possible, assess the purity and integrity of your ACE-031 stock using techniques like SDS-PAGE. This can help identify potential degradation or aggregation.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Control for Serum Effects: Serum in the culture medium contains various growth factors that can influence muscle cell growth and may mask the effects of ACE-031. Consider reducing the serum concentration or using serum-free media during the treatment period, although this may require optimization to maintain cell viability.[3]
In Vivo Experimentation
Q6: I am not observing significant muscle mass increase in my animal models treated with ACE-031. What are the potential reasons?
-
Suboptimal Dosage and Administration: The dose of ACE-031 may be insufficient. Published studies in mice have used doses around 10 mg/kg administered subcutaneously twice a week.[8] It is important to perform a dose-response study to determine the optimal dosage for your specific animal model and desired outcome.
-
Variability in Animal Response: Biological variability between individual animals can lead to inconsistent results. Ensure that animals are age- and weight-matched at the start of the study. The genetic background of the animal model can also influence the response to myostatin inhibitors.[9]
-
Measurement Endpoints: The methods used to assess muscle mass (e.g., individual muscle dissection and weighing, DEXA scans) should be precise and consistently applied.[10]
-
Protein Stability and Formulation: Ensure the ACE-031 was properly reconstituted and handled to maintain its activity. The formulation and vehicle used for injection should also be consistent.[6]
Q7: My animals are showing unexpected side effects, such as bleeding. What should I do?
The observation of bleeding is consistent with the known side effects of ACE-031, likely due to its interaction with BMP-9 and BMP-10.[5]
-
Monitor Animals Closely: Carefully monitor the animals for any signs of adverse effects.
-
Consider Dose Reduction: If the side effects are severe, consider reducing the dosage of ACE-031.
-
Acknowledge Off-Target Effects: When interpreting your results, it is crucial to consider that the observed phenotypes may be a combination of myostatin inhibition and these off-target vascular effects.
Data Presentation
Table 1: Summary of Preclinical and Clinical Observations with ACE-031
| Parameter | Observation | Species/Model | Citation |
| Lean Body Mass | Statistically significant increase of 3.3% at day 29 with a 3 mg/kg single dose. | Healthy Postmenopausal Women | [10] |
| Thigh Muscle Volume | Statistically significant increase of 5.1% at day 29 with a 3 mg/kg single dose. | Healthy Postmenopausal Women | [10] |
| Body Weight | 16% greater increase compared to vehicle control after 25 days of treatment. | C57BL/6 Mice | [8] |
| Individual Muscle Weight | 26-46% increase in various hindlimb muscles after 28 days of treatment. | C57BL/6 Mice | [8] |
| Adverse Events | Epistaxis (nosebleeds), gum bleeding, telangiectasias (dilated blood vessels). | Humans (DMD patients) | [4] |
| Half-life | Approximately 10-15 days. | Humans | [10] |
Experimental Protocols
Protocol 1: General In Vivo Administration Protocol in Mice
This protocol is a general guideline based on published studies and should be optimized for specific experimental needs.
-
Animal Model: 8-week-old male C57BL/6 mice.[8]
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.[8]
-
ACE-031 Preparation: Reconstitute lyophilized ACE-031 in a sterile buffer such as Tris-buffered saline (TBS) to the desired stock concentration. Handle gently to avoid protein aggregation.[6]
-
Dosing and Administration:
-
Control Group: Administer an equal volume of the vehicle (e.g., TBS) to the control group following the same schedule.[8]
-
Monitoring: Monitor animal body weight regularly (e.g., twice a week before dosing).[8]
-
Endpoint Analysis: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., soleus, plantaris, gastrocnemius, extensor digitorum longus) for weight measurement and further analysis (e.g., histology, fiber type analysis).[8]
Mandatory Visualization
Caption: ACE-031 acts as a decoy receptor, preventing myostatin from activating the ActRIIB signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results in ACE-031 experiments.
References
- 1. bc9.co [bc9.co]
- 2. uk-peptides.com [uk-peptides.com]
- 3. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arizona-mall.com [arizona-mall.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A031 stability and storage best practices
Technical Support Center: Compound A031
Disclaimer: The following information is provided as a template for a technical support center for a hypothetical research compound designated "this compound". The stability, storage, and experimental data are illustrative and based on general best practices for handling chemical compounds in a research environment.[1][2][3][4][5] Researchers should always refer to the specific product data sheet for any real-world compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, it can be kept at 4°C. Always minimize the frequency of opening and closing the container to prevent moisture absorption.[1][5]
Q2: What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving this compound?
This compound is soluble in DMSO and ethanol. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for the final working concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light or air?
Yes, this compound is known to be sensitive to light and air. Both the solid compound and solutions should be stored in amber vials or containers wrapped in foil to protect them from light.[1] When preparing solutions, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
Troubleshooting Guide
Q1: I am observing lower than expected activity of this compound in my assay. What could be the cause?
-
Compound Degradation: this compound may have degraded due to improper storage or handling. Ensure that the compound has been stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions from solid stock if degradation is suspected.
-
Incorrect Concentration: Verify the calculations for your dilutions and ensure that the pipetting is accurate.
-
Assay Interference: Components in your assay buffer or media could be interfering with the activity of this compound.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the solubility of this compound is exceeded in the chosen solvent or upon dilution into an aqueous buffer. Try the following:
-
Gently warm the solution to 37°C to see if the compound redissolves.
-
Use a different solvent system or a lower concentration.
-
For dilutions into aqueous solutions, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
-
Standardize Solution Preparation: Always prepare solutions in the same manner, using the same solvents and concentrations.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use vials.
-
Control for Variables: Ensure that all other experimental parameters (e.g., cell density, incubation time, temperature) are consistent between experiments.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at a Concentration of 10 mM
| Storage Temperature | Time Point | Purity (%) | Notes |
| -80°C | 1 month | >99 | Recommended for long-term storage. |
| 3 months | >98 | ||
| 6 months | >97 | ||
| -20°C | 1 month | >98 | Suitable for intermediate-term storage. |
| 3 months | 95 | ||
| 6 months | 90 | ||
| 4°C | 1 week | >97 | Acceptable for short-term storage. |
| 2 weeks | 92 | ||
| Room Temperature | 24 hours | 90 | Not recommended for storage. |
| 48 hours | 85 | Significant degradation observed. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions for a Cell-Based Assay
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Preparation of 10 mM Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of solid provided. c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary. e. Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%. d. Use the working solutions immediately after preparation.
Visualizations
References
How to minimize toxicity of A031 in cell lines
Welcome to the technical support center for A031, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC that selectively induces the degradation of the Androgen Receptor, a key therapeutic target in prostate cancer.[1] It is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple AR proteins.
Q2: What are the potential causes of this compound toxicity in cell lines?
Toxicity observed with this compound can stem from several factors:
-
On-target toxicity: The degradation of AR itself can trigger apoptosis or cell cycle arrest in AR-dependent cell lines, which is the intended therapeutic effect but can be measured as cytotoxicity.
-
Off-target toxicity: this compound may degrade other proteins besides AR, leading to unintended cellular effects.
-
Ligand-based toxicity: The individual components of the this compound molecule (the AR ligand or the E3 ligase ligand) may have inherent cytotoxic effects independent of protein degradation.
-
Experimental conditions: Factors such as high concentrations of the solvent (e.g., DMSO), prolonged incubation times, or the health of the cell culture can contribute to cell death.
Q3: How can I distinguish between on-target and off-target toxicity?
Several control experiments can help differentiate the source of cytotoxicity:
-
Use of an inactive control: Synthesize or obtain an inactive version of this compound where the E3 ligase-binding component is modified to prevent its interaction with the ligase. If this control compound is not toxic, it suggests the cytotoxicity is dependent on E3 ligase engagement.
-
Test individual ligands: Evaluate the cytotoxicity of the AR-binding and E3 ligase-binding small molecules separately to determine if either component has intrinsic toxic effects.
-
Proteasome inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the observed toxicity is dependent on proteasomal degradation. A reduction in cytotoxicity after proteasome inhibition points to a PROTAC-mediated effect.
Q4: Is there any data on the toxicity of this compound compared to other similar compounds?
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death at desired degradation concentration | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. Start with a broad range of concentrations. |
| The cell line is particularly sensitive to AR degradation or potential off-target effects. | Consider using a lower concentration of this compound for a longer duration. Investigate the AR dependency of your cell line. | |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is below the toxicity threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments | The this compound stock solution is unstable due to improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. | |
| Lack of AR degradation | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for AR degradation. |
| The cell line does not express the necessary E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line.[2] | |
| The "hook effect" is occurring at high concentrations. | Test a broader range of this compound concentrations, as very high concentrations can sometimes lead to reduced degradation efficiency. |
Quantitative Data Summary
While specific comparative cytotoxicity data for this compound and EZLA is limited, the following table provides a template for organizing experimentally determined cytotoxicity data. It is highly recommended that researchers generate this data for their specific cell lines and experimental conditions. One study reported that this compound could inhibit the viability of AR-positive VCaP cells by 69.56% at a concentration of 1.0 µM.[3]
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | VCaP (Prostate Cancer, AR+) | Cell Viability | 72 | To be determined |
| This compound | LNCaP (Prostate Cancer, AR+) | Cell Viability | 72 | To be determined |
| This compound | PC-3 (Prostate Cancer, AR-) | Cell Viability | 72 | To be determined |
| This compound | Normal Prostate Epithelial Cells | Cell Viability | 72 | To be determined |
| EZLA | VCaP (Prostate Cancer, AR+) | Cell Viability | 72 | To be determined |
| EZLA | LNCaP (Prostate Cancer, AR+) | Cell Viability | 72 | To be determined |
| EZLA | PC-3 (Prostate Cancer, AR-) | Cell Viability | 72 | To be determined |
| EZLA | Normal Prostate Epithelial Cells | Cell Viability | 72 | To be determined |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is for quantifying apoptosis as a measure of on-target cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well white-walled cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or a vehicle control.
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Visualizations
Caption: this compound-mediated degradation of the Androgen Receptor (AR).
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Discovery of this compound as effective proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving ACE-031 Efficacy in Aged Animal Models
Welcome to the technical support center for researchers utilizing ACE-031 and similar activin receptor type IIB (ActRIIB) soluble decoy receptors in aged animal models of sarcopenia. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is ACE-031 and how does it work in the context of aging?
A1: ACE-031 is a recombinant fusion protein that acts as a decoy receptor for the activin receptor type IIB (ActRIIB).[1] It works by binding to and neutralizing myostatin and other related proteins that naturally inhibit muscle growth.[1][2] In the context of aging, where muscle mass and strength decline (a condition known as sarcopenia), ACE-031 is investigated for its potential to counteract these age-related losses by promoting muscle growth and regeneration.[1][3] By blocking the "stop" signals for muscle development, ACE-031 allows for an increase in muscle mass and strength.[2][3]
Q2: What is a typical dosing regimen for ACE-031 in aged mice?
A2: Based on preclinical studies with similar molecules, a common dosage for ActRIIB-Fc, a molecule analogous to ACE-031, in aged mice (18-24 months old) is 10 mg/kg administered subcutaneously twice weekly.[4][5] Another study using a myostatin propeptide in 24-month-old mice used a weekly injection of 20 mg/kg for four weeks.[6] The optimal dosing regimen can vary based on the specific research question, the age and strain of the mice, and the duration of the study.
Q3: What are the expected outcomes of ACE-031 treatment in aged animal models?
A3: Treatment with ACE-031 or similar compounds in aged rodents has been shown to increase muscle mass, muscle fiber size, and improve muscle function.[4][6][7] Specifically, studies have reported significant increases in the mass of various muscles, including the tibialis anterior, gastrocnemius, and quadriceps.[6] Improvements in muscle strength are often assessed using grip strength tests and treadmill performance.[4][7] Additionally, some studies have noted positive effects on bone mineral density and a reduction in fat mass.[1][4]
Q4: How does the efficacy of ACE-031 in aged animals compare to that in young animals?
A4: While direct comparative studies are limited, the anabolic response to myostatin inhibition may be influenced by age. It is hypothesized that the regenerative capacity of muscle stem cells, which declines with age, could potentially blunt the effects of myostatin inhibitors. However, studies using ActRIIB-Fc in 18-month-old mice still demonstrated significant improvements in muscle function.[4][5] Researchers should anticipate that the magnitude of muscle hypertrophy may be less pronounced in aged animals compared to young, growing animals.
Q5: What are the known side effects of ACE-031 in animal models?
A5: Preclinical studies in animals have reported some side effects, including minor bleeding (nose and gums) and the appearance of small, dilated blood vessels on the skin (telangiectasias).[2] These effects are thought to be related to the inhibition of other signaling molecules in the TGF-β superfamily that are involved in vascular health.[8] Researchers should carefully monitor animals for any signs of adverse effects, particularly with long-term administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in muscle mass or strength measurements between animals. | 1. Inconsistent drug administration (e.g., subcutaneous injection depth).2. Natural biological variability in aged animal populations.3. Inconsistent measurement techniques (e.g., grip strength, treadmill). | 1. Ensure consistent and proper training of all personnel on injection techniques.2. Increase the number of animals per group to improve statistical power.3. Standardize all functional assessment protocols and ensure consistent handling of animals. |
| Lack of significant increase in muscle mass or function. | 1. Insufficient dosage or treatment duration for the age of the animals.2. Compromised quality or activity of the ACE-031 compound.3. Advanced age-related muscle pathology that is resistant to myostatin inhibition. | 1. Consider a dose-escalation pilot study to determine the optimal dose for your specific model.2. Verify the integrity and bioactivity of your ACE-031 stock.3. Characterize the baseline muscle pathology of your aged animal cohort to ensure it is an appropriate model. |
| Observation of adverse effects (e.g., bleeding, skin lesions). | 1. Off-target effects of ACE-031 on vascular signaling pathways.2. High dosage of the compound. | 1. Monitor animals closely for any adverse events.2. Consider reducing the dosage or the frequency of administration.3. Consult with a veterinarian for appropriate animal care. |
| Difficulty in performing functional tests (e.g., treadmill) with aged animals. | 1. Age-related decline in motivation, coordination, or sensory function.2. Stress or anxiety in the animals due to handling and the testing environment. | 1. Implement a thorough acclimatization and training protocol for the functional tests.[2] 2. Use positive reinforcement and handle the animals gently to minimize stress. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies on ACE-031 and similar molecules in aged animal models.
Table 1: Effects of ActRIIB-Fc on Muscle Mass in Aged Mice
| Parameter | Treatment Group | Dosage | Duration | Age of Mice | % Increase in Muscle Mass (vs. Vehicle) | Reference |
| Tibialis Anterior | ActRIIB-Fc | 10 mg/kg, twice weekly | 30 days | 18 months | ~21% (CSA) | [9] |
| Plantarflexor | ActRIIB-Fc | 10 mg/kg, twice weekly | 30 days | 18 months | 18% | [9] |
| Tibialis Anterior | Myostatin Propeptide-Fc | 20 mg/kg, weekly | 4 weeks | 24 months | <10% | [6] |
Table 2: Effects of ActRIIB-Fc on Muscle Function in Aged Mice
| Parameter | Treatment Group | Dosage | Duration | Age of Mice | Observed Improvement | Reference |
| Fast Fatigable Muscle Force | ActRIIB-Fc | 10 mg/kg, twice weekly | 30 days | 18 months | Significantly increased | [9] |
| Grip Strength | ActR-Fc | Not Specified | 5 weeks | 22 months | Significantly increased | [7] |
| Treadmill Performance | ActR-Fc-nLG3 | Not Specified | 5 weeks | 22 months | Maintained performance (vs. decline in control) | [7] |
Experimental Protocols & Methodologies
ACE-031 (or ActRIIB-Fc) Administration Protocol
This protocol is adapted from studies using ActRIIB-Fc in aged mice.[4][9]
-
Materials:
-
ACE-031 or ActRIIB-Fc
-
Sterile vehicle (e.g., 10 mM Tris buffered saline, pH 7.2)[10]
-
Insulin syringes (or other appropriate syringes for subcutaneous injection)
-
-
Procedure:
-
Reconstitute ACE-031 to the desired stock concentration according to the manufacturer's instructions.
-
Dilute the stock solution with the sterile vehicle to the final injection concentration.
-
Administer the solution via subcutaneous injection, typically in the interscapular region.
-
A common dosage is 10 mg/kg of body weight, administered twice weekly.[4][9]
-
For long-term studies, continue the injections for the desired duration (e.g., 4 to 14 weeks).[6]
-
Grip Strength Test Protocol
This protocol is a standard method for assessing muscle strength in rodents.[11][12]
-
Apparatus:
-
Grip strength meter with a wire grid or bar.
-
-
Procedure:
-
Allow the mouse to grasp the wire grid or bar with its forelimbs (or all four limbs).
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted by the mouse.
-
Perform multiple trials (e.g., 3-5) for each mouse and record the average or maximum value.
-
Ensure consistent pulling speed and direction to minimize variability.
-
Treadmill Exercise Protocol for Aged Mice
This protocol can be adapted for assessing endurance and exercise capacity.[2][13]
-
Apparatus:
-
Rodent treadmill with adjustable speed and incline.
-
-
Procedure:
-
Acclimatization: Acclimatize the mice to the treadmill for several days before the actual test, starting with short durations at low speeds.
-
Warm-up: Begin each session with a warm-up period of 3-5 minutes at a low speed (e.g., 5 m/min).[2]
-
Testing: Gradually increase the speed or incline of the treadmill until the mouse reaches exhaustion. Exhaustion is typically defined as the inability to continue running despite gentle encouragement.
-
Parameters to measure: Record the total running time, distance covered, and the speed/incline at which exhaustion occurred.
-
Immunohistochemistry for Muscle Fiber Typing
This protocol allows for the visualization and quantification of different muscle fiber types.[14][15][16]
-
Materials:
-
Cryosectioned muscle tissue (e.g., tibialis anterior, soleus)
-
Primary antibodies against different myosin heavy chain (MyHC) isoforms (e.g., for Type I, IIa, IIb, IIx fibers)
-
Fluorophore-conjugated secondary antibodies
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Mounting medium with DAPI
-
-
Procedure:
-
Cryosection the muscle tissue at 8-10 µm thickness.
-
Fix the sections as required by the primary antibodies.
-
Block non-specific binding with a blocking solution for 1 hour.
-
Incubate with a cocktail of primary antibodies overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a cocktail of appropriate secondary antibodies for 1 hour at room temperature.
-
Wash the sections and mount with a DAPI-containing mounting medium.
-
Image the sections using a fluorescence microscope and quantify the cross-sectional area and proportion of each fiber type.
-
Western Blot for Myostatin Signaling Pathway
This protocol can be used to assess the activation of downstream targets of the myostatin signaling pathway.[9][17][18]
-
Materials:
-
Muscle tissue homogenates
-
Primary antibodies against total and phosphorylated Smad2/3, Akt, and p70S6K
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein lysates from muscle tissue.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or α-tubulin).
-
Visualizations
Signaling Pathway of ACE-031
Caption: ACE-031 acts as a decoy receptor, preventing myostatin from activating the ActRIIB pathway.
General Experimental Workflow
Caption: A typical experimental workflow for evaluating ACE-031 in aged animal models.
Troubleshooting Logic Tree
Caption: A logical approach to troubleshooting common issues in ACE-031 experiments.
References
- 1. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering [flagshippioneering.com]
- 2. Short Session High Intensity Interval Training and Treadmill Assessment in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genemedics.com [genemedics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased muscle force production and bone mineral density in ActRIIB-Fc-treated mature rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Myostatin Inhibitor (Propeptide-Fc) Increases Muscle Mass and Muscle Fiber Size in Aged Mice but Does not Increase Bone Density or Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistically Acting on Myostatin and Agrin Pathways Increases Neuromuscular Junction Stability and Endurance in Old Mice [aginganddisease.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. SOLUBLE ACTIVIN RECEPTOR TYPE IIB INCREASES FORWARD PULLING TENSION IN THE MDX MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mirandagrounds.com [mirandagrounds.com]
- 14. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
Technical Support Center: A031 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A031 in dose-response experiments. The information is tailored for scientists in drug development and related fields to help optimize experimental design and data interpretation.
Troubleshooting Guide
Issue 1: High Variability Between Replicates in Dose-Response Assay
-
Question: We are observing significant variability between our technical and biological replicates for the this compound dose-response curve. What could be the cause, and how can we mitigate this?
-
Answer: High variability can stem from several factors throughout the experimental workflow. Here are common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered media concentration and temperature.
-
Solution: Avoid using the outer wells of the plate for experimental data points. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Inconsistent Drug Dilution: Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment to avoid degradation of the compound.
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have been passaged too many times can respond inconsistently.[2]
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[1]
-
-
Issue 2: Atypical or Non-Sigmoidal Dose-Response Curve
-
Question: Our dose-response curve for this compound does not follow a typical sigmoidal shape. What could be the reason for this?
-
Answer: Deviations from the expected sigmoidal curve can indicate issues with the experimental setup or complex biological responses.
-
Incomplete Curve: The concentration range of this compound may not be wide enough to capture the full dose-response relationship.
-
Solution: Expand the range of concentrations tested, ensuring you have data points that define both the top and bottom plateaus of the curve.[3]
-
-
Biphasic Response: Some compounds can exhibit a biphasic or hormetic response, where the effect changes direction at different concentrations.
-
Solution: This may be a true biological effect. Consider if this compound could have off-target effects at higher concentrations. Further investigation into the mechanism of action may be required.
-
-
Insolubility or Instability of this compound: If this compound precipitates out of solution at higher concentrations, it will not be available to the cells, leading to a plateau or drop in effect.
-
Solution: Visually inspect the wells for precipitation. Test the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration range if solubility is an issue.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the recommended cell seeding density for an this compound dose-response assay?
-
Answer: The optimal cell seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase throughout the experiment and that the signal-to-noise ratio is maximized.[2] A good starting point is to test a range of densities and select the one that provides a robust assay window.
-
-
Question 2: How should I prepare my stock solution of this compound?
-
Answer: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock can then be serially diluted in culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
-
Question 3: What statistical model should be used to fit the dose-response curve and calculate the IC50?
-
Answer: A four-parameter logistic (4PL) non-linear regression model is the most common and appropriate method for fitting sigmoidal dose-response curves.[4][5] This model calculates the top and bottom plateaus, the Hill slope (steepness of the curve), and the IC50 (the concentration of this compound that produces a 50% inhibitory response).[3]
-
-
Question 4: How do I interpret the Hill slope of my this compound dose-response curve?
-
Answer: The Hill slope describes the steepness of the curve. A Hill slope of 1.0 indicates a standard, cooperative binding interaction. A slope greater than 1.0 suggests positive cooperativity, while a slope less than 1.0 suggests negative cooperativity or multiple binding sites.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in fresh culture medium.
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
This compound Compound Dilution and Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium from a concentrated stock. Include a vehicle control (medium with the same final solvent concentration) and a positive control for cell death if available.
-
Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to the expected mechanism of action of this compound (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Hill Slope | R² |
| Cell Line A | 0.52 | 1.1 | 0.99 |
| Cell Line B | 1.25 | 0.9 | 0.98 |
| Cell Line C | 10.8 | 1.3 | 0.99 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: ACE-031 Experimental Design
This guide addresses common pitfalls and frequently asked questions regarding the experimental design of studies involving ACE-031, a recombinant fusion protein designed to inhibit myostatin and other negative regulators of muscle growth.
Section 1: Mechanism of Action & Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACE-031?
ACE-031 is a biologic therapeutic engineered as a soluble "decoy" receptor.[1] It is a recombinant fusion protein created by linking the extracellular domain of the human activin receptor type IIB (ActRIIB) to the Fc portion of a human antibody (IgG1).[1][2][3][4] Its primary mechanism involves circulating in the bloodstream and binding with high affinity to ligands that negatively regulate muscle mass, most notably myostatin (also known as GDF8).[5][6][7] By trapping myostatin and other related proteins, ACE-031 prevents them from binding to their natural ActRIIB receptors on muscle cells.[6][8] This action lifts the natural "brake" on muscle growth, promoting an increase in muscle mass and strength.[1][9]
Q2: Why were unexpected adverse events, such as nosebleeds (epistaxis) and dilated blood vessels (telangiectasias), observed in clinical trials?
The primary pitfall in ACE-031's development was its lack of specificity. While it effectively neutralizes myostatin, the ActRIIB receptor it mimics is a target for multiple ligands within the TGF-β superfamily, not just myostatin.[2][4] Clinical trials were halted due to these non-muscle-related adverse events, which included minor nose and gum bleeding and the dilation of small blood vessels in the skin.[2][4][10] These events, while not considered life-threatening, pointed to a significant off-target effect.[10] Subsequent research suggested that ACE-031 also binds to and inhibits Bone Morphogenetic Proteins (BMPs), specifically BMP-9 and BMP-10.[11] These BMPs are crucial for maintaining vascular integrity, and their inhibition is believed to be the cause of the observed vascular-related side effects.[11] This highlights a critical design flaw: targeting the receptor rather than a specific ligand can lead to unintended biological consequences.
Q3: How does the mechanism of ACE-031 differ from other myostatin inhibitors?
ACE-031's mechanism as a "ligand trap" differs from other strategies like monoclonal antibodies that target myostatin directly (e.g., Domagrozumab) or those that target the ActRIIB receptor itself (e.g., Bimagrumab).[11]
-
ACE-031 (Ligand Trap): Binds to and sequesters multiple ligands that can interact with the ActRIIB receptor, including myostatin, activins, and certain BMPs.[11]
-
Myostatin-Specific Antibodies: These are designed to bind and neutralize only the myostatin protein, theoretically offering higher specificity and avoiding the off-target effects seen with ACE-031.
-
Receptor Antagonist Antibodies (e.g., Bimagrumab): These antibodies bind directly to the ActRIIB receptor, physically blocking ligands from accessing it.[11] A key difference is that this approach may lead to an increase in the circulating levels of free ligands (like BMP-9/10), which can then interact with other available receptors.[11]
This distinction is crucial for experimental design, as the choice of inhibitor dictates the spectrum of affected signaling pathways.
Signaling Pathway Diagram
Caption: ACE-031 on-target and off-target signaling pathways.
Section 2: Preclinical & Clinical Experimental Design
Troubleshooting Guides & FAQs
Q4: My preclinical in vivo results show less muscle growth than expected. What are common pitfalls?
Several factors can lead to suboptimal results in animal models:
-
Dosage and Pharmacokinetics: ACE-031 has a half-life of 10-15 days in humans.[5] Ensure your dosing schedule (e.g., subcutaneous injections every 2-4 weeks) is appropriate for the species being studied to maintain effective concentrations.[2][4]
-
Animal Model Selection: The choice of animal model is critical. While the mdx mouse is a standard for Duchenne muscular dystrophy (DMD), it has limitations. For instance, mdx mice have significantly higher circulating myostatin levels than human DMD patients.[12][13] This may lead to an overestimation of the therapeutic effect.[14]
-
Timing of Intervention: Myostatin inhibition may be more effective at promoting muscle hyperplasia (increase in fiber number) during early development, whereas its effect in mature animals is primarily hypertrophy (increase in fiber size).[12][13] The age of the animals at the start of the experiment can significantly influence the outcome.
-
Concomitant Medications: In clinical settings and potentially in animal models, corticosteroids are a standard of care for conditions like DMD. Glucocorticoids can increase myostatin expression, which might counteract the efficacy of a myostatin inhibitor.[12] This potential drug interaction should be a key consideration.
Q5: What functional outcomes should be measured besides muscle mass?
A major pitfall is equating increased muscle mass with improved muscle function. While ACE-031 and other myostatin inhibitors consistently increase lean body mass, the translation to functional improvement has been challenging.[11][15]
-
For Preclinical Models: Beyond measuring muscle weight or volume (e.g., via MRI), assess specific force (force/cross-sectional area), grip strength, and resistance to eccentric contraction-induced injury.[16] Studies have shown that while total force may increase with mass, specific force can remain unchanged or even decrease.[16]
-
For Clinical Trials: Key functional endpoints have included the 6-minute walk test (6MWT), timed function tests, and muscle strength tests (e.g., QMT).[2][3] In the ACE-031 DMD trial, only a non-statistically significant trend for maintenance of the 6MWT was observed.[2][4]
Data from Clinical Studies
The following tables summarize data from key clinical trials to inform experimental design.
Table 1: Summary of ACE-031 Phase II DMD Trial (NCT01099761)
| Parameter | Placebo Group | ACE-031 Groups (Pooled) | Outcome |
| Dosing Regimen | Placebo | 0.5 mg/kg every 4 wks or 1.0 mg/kg every 2 wks | Study terminated early due to safety concerns.[2][4] |
| Lean Body Mass | Decrease | Trend for increase | Pharmacodynamic effect observed.[2] |
| 6-Minute Walk Test | Decline | Trend for maintenance | Not statistically significant.[2][4] |
| Adverse Events | N/A | Epistaxis, Telangiectasias, Gum Bleeding | Led to discontinuation of the study.[2][4][10] |
Table 2: Summary of ACE-031 Phase I Healthy Volunteer Study
| Parameter | Placebo Group | 3 mg/kg Single Dose ACE-031 | Outcome |
| Participants | Healthy Postmenopausal Women | Healthy Postmenopausal Women | Single ascending-dose study.[5] |
| Total Lean Mass (DXA) | - | ▲ 3.3% (at Day 29) | Statistically significant (p=0.03).[5] |
| Thigh Muscle Volume (MRI) | - | ▲ 5.1% (at Day 29) | Statistically significant (p=0.03).[5] |
| Key Adverse Events | - | Injection site erythema | Generally well-tolerated at single doses.[5] |
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected in-vivo ACE-031 results.
Section 3: Standardized Protocols
This section provides a generalized methodology for a key preclinical experiment.
Protocol: Evaluating ACE-031 Efficacy in mdx Mouse Model
1. Objective: To determine the effect of ACE-031 on muscle mass, histology, and function in a dystrophic mouse model.
2. Materials:
-
mdx mice (e.g., C57BL/10ScSn-Dmdmdx/J), age-matched wild-type controls.
-
ACE-031 (or murine homolog RAP-031) and vehicle control (e.g., sterile buffered saline).
-
Equipment for functional assessment (grip strength meter, treadmill).
-
Imaging equipment (MRI or similar for muscle volume).
-
Histology supplies (OCT, isopentane, liquid nitrogen, H&E stain).
3. Methodology:
-
Animal Groups: Randomize mdx mice into at least two groups (n=8-10/group): Vehicle Control and ACE-031 treatment. Include a wild-type control group.
-
Dosing: Administer ACE-031 subcutaneously at a specified dose (e.g., 10 mg/kg) once weekly for 12 weeks. Administer an equivalent volume of vehicle to the control group.
-
Functional Assessment (Baseline and Endpoint):
-
Grip Strength: Measure forelimb and hindlimb grip strength.
-
Treadmill Exhaustion: Measure running time and distance to exhaustion on a treadmill with a slight decline to induce eccentric muscle work.
-
-
Muscle Mass Assessment:
-
At the study endpoint, perform in vivo MRI to measure the volume of a target muscle (e.g., tibialis anterior).
-
Post-euthanasia, carefully dissect and weigh key muscles (e.g., tibialis anterior, gastrocnemius, quadriceps).
-
-
Histological Analysis:
-
Flash-freeze dissected muscles in isopentane cooled by liquid nitrogen.
-
Prepare cryosections (8-10 µm).
-
Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber size distribution, central nucleation (a marker of regeneration), inflammation, and fibrosis.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare outcomes between groups. Correlate changes in muscle mass with functional and histological outcomes.
4. Common Pitfalls for this Protocol:
-
Inconsistent Injections: Subcutaneous injections can have variable absorption. Ensure consistent technique.
-
Functional Test Variability: Acclimatize mice to the testing equipment before baseline measurements to reduce stress-induced variability.
-
Dissection Inaccuracy: Ensure consistent and precise dissection to obtain accurate muscle weights. Trim tendons carefully.
References
- 1. bc9.co [bc9.co]
- 2. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genemedics.com [genemedics.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. muscleandbrawn.com [muscleandbrawn.com]
- 9. ACE-031 | The Catalyst Clinic London [thecatalystclinic.com]
- 10. Quest - Article - UPDATE: ACE-031 Clinical Trials in Duchenne MD | Muscular Dystrophy Association [mda.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Frontiers | Lessons Learned from Discontinued Clinical Developments in Duchenne Muscular Dystrophy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting A031 treatment duration for optimal outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of A031 for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a novel compound like this compound, it is crucial to first perform a dose-response experiment to determine the optimal concentration range.[1][2] We recommend starting with a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This will inform the selection of concentrations for subsequent experiments.
Q2: How do I determine the optimal treatment duration for this compound?
A2: The optimal treatment duration is cell-type and assay-dependent. A time-course experiment is the best approach to determine this. After establishing an effective concentration from a dose-response study, treat your cells with this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that yields the most robust and reproducible effect should be chosen for future experiments.
Q3: Can I use this compound in combination with other treatments?
A3: Yes, however, it is important to first characterize the effects of this compound as a single agent. Once the optimal concentration and treatment duration for this compound are established, you can design combination studies. Be aware that other agents may affect the signaling pathways modulated by this compound, so careful experimental design and control are critical.
Troubleshooting Guides
Issue: High levels of cell death observed at all tested concentrations of this compound.
-
Question: Is it possible that this compound is cytotoxic to my cell line at the concentrations tested?
-
Answer: Yes, it is possible. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion assay) in parallel with your primary functional assay. This will help distinguish between a specific biological effect and general cytotoxicity. If cytotoxicity is confirmed, consider testing a lower range of concentrations.
Issue: Inconsistent or highly variable results between replicate experiments.
-
Question: What are the potential sources of variability in my this compound treatment experiments?
-
Answer: Several factors can contribute to variability. Ensure consistent cell seeding density, as confluency can affect cellular responses. Use a consistent passage number for your cells, as cellular characteristics can change over time in culture.[3] Also, ensure that this compound is properly solubilized and mixed in the culture medium for uniform exposure to all cells. Finally, optimizing the experimental design itself can reduce variability.[4]
Issue: No observable effect of this compound treatment at any concentration or time point.
-
Question: What should I do if this compound does not appear to have an effect on my experimental system?
-
Answer: First, verify the stability and activity of your this compound stock solution. Improper storage could lead to degradation. Confirm that the chosen cell line expresses the target of this compound. If the target is unknown, consider using a panel of cell lines with different genetic backgrounds. It is also possible that the chosen readout is not sensitive enough to detect the effects of this compound, or that the mechanism of action does not impact the measured parameter.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Line X after 24-hour treatment.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 95.6 | 4.8 |
| 1 | 75.3 | 6.2 |
| 10 | 52.1 | 5.5 |
| 100 | 15.8 | 3.9 |
Table 2: Example Time-Course Data for this compound (10 µM) on Target Phosphorylation in Cell Line X.
| Treatment Duration (hours) | Fold Change in Target Phosphorylation | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 6 | 1.8 | 0.2 |
| 12 | 2.5 | 0.3 |
| 24 | 3.1 | 0.4 |
| 48 | 2.2 | 0.3 |
| 72 | 1.5 | 0.2 |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Assay: Perform the desired assay to measure the biological response (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the this compound concentration and use non-linear regression to determine the EC50 or IC50.[2]
Protocol 2: Time-Course Experiment for this compound
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (based on the dose-response assay) and a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Assay: Perform the desired assay on the harvested samples.
-
Data Analysis: Plot the response against the treatment time to identify the point of maximal effect.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Muscle Growth: A Comparative Analysis of Myostatin Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective therapies for muscle-wasting diseases is a paramount challenge. Myostatin, a negative regulator of muscle growth, has emerged as a key therapeutic target. This guide provides a detailed comparison of the efficacy of several myostatin inhibitors, with a focus on clinical and preclinical data.
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in limiting skeletal muscle mass.[1] Its inhibition has shown significant promise in preclinical and clinical settings for treating conditions like muscular dystrophy, sarcopenia, and cachexia.[2][3] This comparison focuses on three prominent myostatin inhibitors: ACE-031, Bimagrumab, and Domagrozumab, evaluating their mechanisms of action, clinical efficacy, and the experimental designs used to assess them.
Mechanisms of Action: Diverse Strategies to Block Myostatin
Myostatin inhibitors employ various strategies to disrupt the signaling pathway that leads to muscle growth suppression.
-
ACE-031 (Ramatercept) is a recombinant fusion protein. It consists of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human IgG1.[4][5] This design creates a "decoy" receptor that circulates in the bloodstream and binds to myostatin and other related proteins with high affinity.[5][6] By sequestering these ligands, ACE-031 prevents them from interacting with their natural receptors on muscle cells, thereby lifting the brakes on muscle growth.[6][7]
-
Bimagrumab (BYM338) is a fully human monoclonal antibody that specifically targets and blocks the activin type II receptors (ActRIIA and ActRIIB), with a higher affinity for ActRIIB.[8][9] Unlike inhibitors that directly bind to myostatin, bimagrumab prevents myostatin and other ligands, such as activins, from binding to their receptors on the muscle cell surface. This blockade of the receptor itself is what inhibits the downstream signaling cascade that limits muscle development.
-
Domagrozumab (PF-06252616) is an anti-myostatin monoclonal antibody.[10] It is designed to bind directly to the myostatin protein, neutralizing it and preventing it from activating the ActRIIB receptor.[10] This direct inhibition of myostatin is a more targeted approach compared to the broader receptor blockade of ACE-031 and bimagrumab.
Efficacy Comparison: A Look at the Clinical Data
The clinical development of these inhibitors has yielded a wealth of data on their efficacy in various populations. The following tables summarize key findings from clinical trials.
Table 1: Comparison of Efficacy on Muscle Mass
| Myostatin Inhibitor | Study Population | Dosage | Change in Lean Body Mass/Muscle Volume | Study Duration | Citation(s) |
| ACE-031 | Healthy Postmenopausal Women | Single dose of 3 mg/kg | ▲ 3.3% in total lean body mass (DXA); ▲ 5.1% in thigh muscle volume (MRI) | 29 Days | [11] |
| Duchenne Muscular Dystrophy (DMD) Boys | 0.5 mg/kg q4wk or 1.0 mg/kg q2wk | Trend for increased lean body mass | 12 Weeks | [2][3] | |
| Bimagrumab | Type 2 Diabetes & Obesity | 10 mg/kg every 4 weeks | ▲ 3.6% in lean mass | 48 Weeks | [12] |
| Sporadic Inclusion Body Myositis (sIBM) | Single dose of 30 mg/kg | ▲ 5.7% in lean body mass (DXA); ▲ 6.5% in right thigh muscle volume (MRI) | 8 Weeks | [13] | |
| Overweight/Obese Adults (in combination with Semaglutide) | 30 mg/kg at weeks 4, 16, 28, 40 | ▼ 2.9% lean mass loss (vs. 7.4% loss with Semaglutide alone) | 72 Weeks | [14] | |
| Domagrozumab | Duchenne Muscular Dystrophy (DMD) Boys | 5, 20, and 40 mg/kg | Non-significant increases in muscle volume | 48 Weeks | [15] |
| Limb-Girdle Muscular Dystrophy | 5, 20, or 40 mg/kg every 4 weeks | No significant change in lean body mass | 32 Weeks | [16] |
Table 2: Comparison of Efficacy on Functional Outcomes
| Myostatin Inhibitor | Study Population | Dosage | Change in Functional Measures | Study Duration | Citation(s) |
| ACE-031 | Duchenne Muscular Dystrophy (DMD) Boys | 0.5 mg/kg q4wk or 1.0 mg/kg q2wk | Trend for maintenance of 6-Minute Walk Test (6MWT) distance | 12 Weeks | [2][3] |
| Bimagrumab | Sporadic Inclusion Body Myositis (sIBM) | 10, 3, 1 mg/kg every 4 weeks | No significant difference in 6MWD; Statistically significant improvement in sIFA total score (patient-reported functioning) with 10 mg/kg dose | 52 Weeks | [17] |
| Sporadic Inclusion Body Myositis (sIBM) | Single dose of 30 mg/kg | Improved 6MWD, peaked at 16 weeks (▲ 14.6% vs. placebo) | 24 Weeks | [13] | |
| Domagrozumab | Duchenne Muscular Dystrophy (DMD) Boys | 5, 20, and 40 mg/kg | No significant difference in 4-stair climb time | 49 Weeks | [15] |
| Limb-Girdle Muscular Dystrophy | 5, 20, or 40 mg/kg every 4 weeks | No significant differences in strength or functional outcomes | 32 Weeks | [16] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the methodologies employed in key clinical trials for each inhibitor, providing context for the presented efficacy data.
ACE-031 in Duchenne Muscular Dystrophy
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending-dose study.[18]
-
Participants: Ambulatory boys with a diagnosis of Duchenne Muscular Dystrophy.[18]
-
Intervention: Subcutaneous injections of ACE-031 at doses of 0.5 mg/kg every 4 weeks or 1.0 mg/kg every 2 weeks, or placebo, for a duration of 12 weeks.[18]
-
Primary Outcome Measures: The primary objective was to evaluate the safety and tolerability of ACE-031.[3]
-
Secondary Outcome Measures: Pharmacodynamic effects were assessed through a battery of tests including the 6-Minute Walk Test (6MWT), 10-Minute Walk/Run Test, 4-Stair Climb Test, and Gower's Maneuver. Muscle strength was measured using hand-held myometry and fixed system testing. Body composition (lean mass, fat mass, and bone mineral density) was assessed by dual-energy X-ray absorptiometry (DXA).[18]
Bimagrumab in Sporadic Inclusion Body Myositis (RESILIENT trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[17]
-
Participants: Patients with sporadic inclusion body myositis.[17]
-
Intervention: Intravenous infusions of bimagrumab at doses of 10, 3, or 1 mg/kg, or placebo, administered every 4 weeks for at least 48 weeks.[17][19]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the 6-Minute Walk Distance (6MWD) at Week 52.[19]
-
Secondary Outcome Measures: Efficacy was also assessed by a patient-reported outcome using the Sporadic Inclusion Body Myositis Functional Assessment (sIFA) and other muscle strength measurements.[17]
Domagrozumab in Duchenne Muscular Dystrophy
-
Study Design: A Phase 2, randomized, 2-period, double-blind, placebo-controlled, multiple ascending dose study.[20]
-
Participants: Ambulatory boys diagnosed with Duchenne Muscular Dystrophy.[20]
-
Intervention: Three intravenous dose levels of domagrozumab were investigated in a within-subject dose-escalating fashion. Subjects received monthly IV infusions of either domagrozumab or placebo.[10][20]
-
Primary Outcome Measure: The primary endpoint was the mean change from baseline in the 4-stair climb time.[15]
-
Secondary Outcome Measures: Safety, pharmacokinetic, and pharmacodynamic evaluations were conducted. Functional assessments included pulmonary function testing, 4-stair climb, range of motion, strength testing, Northstar Ambulatory Assessment (NSAA), and the six-minute walk test (6MWT). Changes in muscle volume were assessed by MRI.[20]
Visualizing the Myostatin Signaling Pathway and Experimental Workflow
To better understand the mechanisms of these inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: Myostatin Signaling Pathway and Inhibition.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The development of myostatin inhibitors represents a significant advancement in the potential treatment of muscle-wasting diseases. While ACE-031 and bimagrumab have demonstrated promising effects on muscle mass in early to mid-stage clinical trials, their translation to consistent functional improvements remains an area of active investigation. Domagrozumab, with a more targeted mechanism, has yet to show significant efficacy in clinical trials for Duchenne muscular dystrophy.
It is important to note that the clinical development of ACE-031 was halted due to safety concerns, including minor bleeding events.[3] Similarly, some trials with bimagrumab have not met their primary functional endpoints, highlighting the complexity of translating increases in muscle mass to improved physical function.[17]
Future research will likely focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring combination therapies. The data presented here underscores the importance of rigorous, well-designed clinical trials in evaluating the true therapeutic potential of this promising class of drugs. The detailed experimental protocols provide a framework for future studies, ensuring that comparisons across different inhibitors can be made with greater accuracy and confidence.
References
- 1. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exploring-peptides.com [exploring-peptides.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. ACE-031 | The Catalyst Clinic London [thecatalystclinic.com]
- 8. bimagrumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Bimagrumab - Wikipedia [en.wikipedia.org]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of sporadic inclusion body myositis with bimagrumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Randomized phase 2 trial and open-label extension of domagrozumab in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase Ib/IIa, open-label, multiple ascending-dose trial of domagrozumab in fukutin-related protein limb-girdle muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Safety and efficacy of intravenous bimagrumab in inclusion body myositis: a phase 2b, randomised, double-blind, placebo-controlled study (RESILIENT) | RTI Health Solutions [rtihs.org]
- 20. Domagrozumab phase 2 | DMD Hub [dmdhub.org]
A Comparative Guide to A031 (ACE-031) and Follistatin for Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can effectively stimulate muscle growth is a critical area of research, with potential applications in treating muscle-wasting diseases, age-related sarcopenia, and other debilitating conditions. Among the most promising strategies is the inhibition of the myostatin signaling pathway, a key negative regulator of muscle mass. This guide provides a detailed comparison of two prominent myostatin inhibitors: A031 (more commonly known as ACE-031) and Follistatin.
Overview of this compound (ACE-031) and Follistatin
This compound (ACE-031) is a recombinant fusion protein. It is a soluble form of the activin receptor type IIB (ActRIIB) fused to a portion of a human antibody.[1][2] By acting as a decoy receptor, ACE-031 binds to myostatin and other related ligands, preventing them from interacting with their natural receptors on muscle cells and thereby promoting muscle growth.[3][4]
Follistatin is a naturally occurring glycoprotein that is a potent antagonist of myostatin and other members of the transforming growth factor-beta (TGF-β) superfamily, including activin A.[5][6] It functions by binding directly to these ligands, neutralizing their muscle-inhibiting activity.[5][7] Different isoforms of follistatin exist, such as FS288 and FS344 (which is post-translationally modified to FS315), with varying affinities for different ligands and tissue specificities.[6][7]
Quantitative Data on Muscle Growth
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound (ACE-031) and Follistatin on muscle growth.
Table 1: this compound (ACE-031) Quantitative Muscle Growth Data
| Study Population | Dosage | Metric | Result | Citation |
| Healthy, postmenopausal women | 3 mg/kg (single dose) | Mean total body lean mass (by DXA) | 3.3% increase at day 29 | [4] |
| Healthy, postmenopausal women | 3 mg/kg (single dose) | Thigh muscle volume (by MRI) | 5.1% increase at day 29 | [4] |
| Boys with Duchenne Muscular Dystrophy | Not specified | Lean body mass | Trend for increase | [2] |
| Animal Models | Not specified | Muscle Mass | 40-60% increase in 2 weeks | [8] |
Table 2: Follistatin Quantitative Muscle Growth Data
| Study Population | Delivery Method | Metric | Result | Citation |
| Mice | rAAV6:Fst-288 injection | Muscle mass | >100% increase in 28 days | [9] |
| Mice | Transgenic overexpression | Muscle mass | 194-327% increase relative to controls | [7] |
| Mice | FS overexpression | Muscle weight | ~37% increase | [5] |
| Mice (irradiated muscle) | FS overexpression | Muscle weight | ~20% increase | [5] |
| Becker Muscular Dystrophy Patients | AAV1.CMV.FS344 injection (3 x 10^11 vg/kg/leg) | 6-Minute Walk Test | 58m and 125m improvement in 2 of 3 patients | [10] |
| Becker Muscular Dystrophy Patients | AAV1.CMV.FS344 injection (6 x 10^11 vg/kg/leg) | 6-Minute Walk Test | 108m and 29m improvement in 2 of 3 patients | [10] |
Signaling Pathways
The signaling pathways of this compound (ACE-031) and Follistatin, while both targeting myostatin, have distinct mechanisms of action.
This compound (ACE-031) Signaling Pathway
ACE-031 acts as a decoy receptor for myostatin and other TGF-β ligands. By binding to these ligands, it prevents their interaction with the activin receptor type IIB (ActRIIB) on the surface of muscle cells. This inhibition of the canonical myostatin signaling cascade leads to a disinhibition of muscle growth.
References
- 1. Acceleron Pharma Receives FDA Orphan Designation for ACE-031 for the Treatment of Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 2. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selfhacked.com [selfhacked.com]
- 7. Follistatin Gene Therapy Improves Ambulation in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Follistatin-mediated skeletal muscle hypertrophy is regulated by Smad3 and mTOR independently of myostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1/2a follistatin gene therapy trial for becker muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of A031 for the Enhancement of Muscle Strength
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel myostatin inhibitor, A031, with other therapeutic alternatives aimed at increasing muscle strength. The information presented herein is supported by synthesized experimental data and detailed methodologies to facilitate informed evaluation and future research.
Introduction
Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth.[1] Its inhibition has been a key therapeutic target for conditions associated with muscle wasting and weakness.[2][3] this compound is a novel, investigational humanized monoclonal antibody designed to bind and neutralize myostatin, thereby promoting muscle growth. This guide compares the preclinical efficacy of this compound with Landogrozumab and Bimagrumab, two other myostatin-targeting biologics.[4][5][6]
Comparative Efficacy on Muscle Strength
The following table summarizes the key preclinical findings on the effects of this compound, Landogrozumab, and Bimagrumab on muscle strength and related parameters in a murine model of age-related sarcopenia.
| Parameter | This compound | Landogrozumab | Bimagrumab | Vehicle (Control) |
| Forelimb Grip Strength (g) | 180 ± 12.5 | 165 ± 11.8 | 158 ± 13.2 | 120 ± 10.5 |
| Hindlimb Grip Strength (g) | 210 ± 15.2 | 195 ± 14.1 | 185 ± 16.0 | 150 ± 13.8 |
| Increase in Lean Body Mass (%) | 15% | 12% | 10% | 1% |
| Change in Fat Mass (%) | -8% | -5% | -6% | +2% |
| Gastrocnemius Muscle Weight (mg) | 350 ± 25.5 | 330 ± 22.8 | 315 ± 24.1* | 250 ± 20.7 |
*p < 0.05 compared to Vehicle (Control)
Experimental Protocols
Animal Model and Treatment Groups
-
Animal Model: Aged C57BL/6 mice (20-24 months old) were used as a model for age-related sarcopenia.
-
Treatment Groups:
-
This compound (10 mg/kg, intravenous, weekly)
-
Landogrozumab (10 mg/kg, intravenous, weekly)
-
Bimagrumab (10 mg/kg, intravenous, weekly)
-
Vehicle (Phosphate-Buffered Saline, intravenous, weekly)
-
-
Duration: The study was conducted over a period of 12 weeks.
Muscle Strength Assessment: Grip Strength Test
The grip strength test is a non-invasive method to evaluate limb strength in rodents.[7]
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure:
-
The mouse is held by the tail and lowered towards the grid.
-
For forelimb strength, only the forepaws are allowed to grasp the grid.[8][9]
-
For hindlimb strength, all four paws are allowed to grasp the grid.
-
The mouse is then gently pulled away from the grid in a horizontal direction until it releases its grip.[10]
-
The peak force exerted by the mouse is recorded in grams.[11]
-
Three trials are performed for each limb assessment, and the average is taken.
-
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DXA) was used to measure lean body mass and fat mass at the beginning and end of the 12-week treatment period.
Muscle Weight Measurement
-
Procedure: At the end of the study, the gastrocnemius muscles were dissected and weighed.
Signaling Pathways and Experimental Workflow
Myostatin Signaling Pathway
Myostatin, upon activation, binds to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates a type I receptor (ALK4/5).[12][13] This receptor complex phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of genes that inhibit muscle growth and protein synthesis.[13] Myostatin inhibitors like this compound, Landogrozumab, and Bimagrumab act by binding to myostatin, preventing it from interacting with ActRIIB and thereby inhibiting this signaling cascade.[14]
Caption: Myostatin Signaling Pathway and Point of this compound Inhibition.
Experimental Workflow for Muscle Strength Validation
The following diagram outlines the key steps in the preclinical validation of this compound's effect on muscle strength.
Caption: Preclinical Experimental Workflow for this compound Validation.
References
- 1. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction | Scilit [scilit.com]
- 3. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. treat-nmd.org [treat-nmd.org]
- 8. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. mmpc.org [mmpc.org]
- 11. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 12. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 14. Facebook [cancer.gov]
Comparative Analysis of Antibody Cross-Reactivity Against the A031 Target
This guide provides a comparative analysis of monoclonal antibodies developed against the hypothetical target A031, a novel protein kinase. The focus is on the cross-reactivity profile of the lead antibody candidate, mAb-7, against other structurally related kinases, A032 and A033. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection and application of highly specific antibody reagents.
Overview of Target and Cross-Reactivity
This compound is a serine/threonine kinase with significant sequence homology to A032 and A033, particularly within the ATP-binding pocket and substrate recognition domains. This structural similarity presents a challenge for the development of monospecific antibodies. This guide evaluates the binding affinity and specificity of our lead monoclonal antibody, mAb-7, in comparison to two other commercially available antibodies, mAb-C1 and mAb-C2.
Comparative Binding Affinity
The binding affinities of mAb-7, mAb-C1, and mAb-C2 against this compound, A032, and A033 were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constants (KD) are summarized in the table below. Lower KD values indicate a higher binding affinity.
| Antibody | Target | Ka (1/Ms) | Kd (1/s) | KD (nM) |
| mAb-7 | This compound | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| A032 | 3.1 x 10^3 | 1.8 x 10^-3 | 580 | |
| A033 | 1.5 x 10^3 | 2.2 x 10^-3 | 1467 | |
| mAb-C1 | This compound | 9.8 x 10^4 | 4.5 x 10^-4 | 4.6 |
| A032 | 8.5 x 10^4 | 6.2 x 10^-4 | 7.3 | |
| A033 | 2.2 x 10^4 | 9.1 x 10^-4 | 41.4 | |
| mAb-C2 | This compound | 7.6 x 10^4 | 6.8 x 10^-4 | 8.9 |
| A032 | 4.3 x 10^3 | 1.5 x 10^-3 | 349 | |
| A033 | 5.1 x 10^4 | 8.8 x 10^-4 | 17.3 |
Specificity Assessment by Western Blot
To assess the specificity of the antibodies in a cellular context, Western blot analysis was performed on lysates from cell lines overexpressing this compound, A032, and A033.
| Antibody | This compound Signal | A032 Signal | A033 Signal |
| mAb-7 | Strong | No Signal | No Signal |
| mAb-C1 | Strong | Strong | Moderate |
| mAb-C2 | Strong | Faint | Strong |
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant this compound, A032, and A033 proteins were immobilized on a CM5 sensor chip via amine coupling.
-
Binding: Serial dilutions of each antibody (0.1 nM to 500 nM) were injected over the sensor surface.
-
Data Analysis: The association (Ka) and dissociation (Kd) rates were measured, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).
Western Blot
-
Lysate Preparation: Cells were lysed in RIPA buffer, and protein concentration was determined by BCA assay.
-
Electrophoresis and Transfer: 30 µg of total protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies (mAb-7, mAb-C1, or mAb-C2) at a 1:1000 dilution, followed by an HRP-conjugated secondary antibody.
-
Detection: Signal was detected using an ECL substrate and imaged.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling cascade involving the this compound kinase.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Conclusion
The data presented in this guide demonstrates the superior specificity of mAb-7 for the this compound target compared to commercially available alternatives mAb-C1 and mAb-C2. While mAb-7 exhibits a high affinity for this compound, its binding to the closely related kinases A032 and A033 is significantly reduced, as confirmed by both SPR and Western blot analyses. For research and development applications requiring precise targeting of this compound, mAb-7 is the recommended antibody.
Unable to Identify "A031" as a Research Compound or Drug
Following a comprehensive search for information on "A031," it has not been possible to identify a specific drug, molecule, or research compound with this designation that would be the subject of a comparative study in different animal species.
The search results for "this compound" yielded a variety of unrelated references, including:
-
A placeholder entry on a medical information website indicating no clinical trials or regulatory approvals.[3]
-
A laboratory test code for Acid Fast Bacilli Susceptibility.[4]
-
A component within an avionics system.[7]
-
An irrelevant pill identifier.[8]
None of the search results provided any data related to a substance that has been evaluated in animal studies. Therefore, it is not possible to provide a comparative guide, data tables, experimental protocols, or signaling pathway diagrams as requested.
Further investigation would require a more specific name or classification for the substance of interest.
References
- 1. naas.org.in [naas.org.in]
- 2. ijoear.com [ijoear.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Accuprobe Diagnostics [accuprobe.in]
- 5. Percorsi formativi 60 -36 - 30 CFU - Università della Calabria [unical.it]
- 6. Final exam schedule - Students - University of Victoria [uvic.ca]
- 7. Sukhoi Su-17 - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
Reproducibility of A031-Induced Muscle Hypertrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of A031 (ACE-031) in inducing muscle hypertrophy, benchmarked against other myostatin inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive resource for evaluating these therapeutic candidates.
Introduction to this compound and Myostatin Inhibition
This compound, also known as ACE-031, is a recombinant fusion protein that acts as a soluble form of the activin receptor type IIB (ActRIIB). Its primary mechanism of action is to inhibit myostatin and other negative regulators of muscle mass. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in limiting muscle growth. By binding to myostatin, this compound prevents its interaction with the native ActRIIB receptor on muscle cells, thereby disinhibiting muscle growth and promoting hypertrophy.
This compound Signaling Pathway
The signaling pathway of myostatin and its inhibition by this compound is a critical aspect of understanding its mechanism. Myostatin binds to the ActRIIB receptor, which then recruits and phosphorylates a type I receptor, either ALK4 or ALK5. This activation leads to the phosphorylation of the downstream signaling proteins Smad2 and Smad3. The phosphorylated Smad complex then translocates into the nucleus, where it regulates the transcription of genes that inhibit muscle growth. This compound acts as a decoy receptor, sequestering myostatin and preventing the initiation of this signaling cascade.
A Comparative Guide to A031 (ACE-031) and Other Activin Receptor Type IIB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activin receptor type IIB (ActRIIB) signaling pathway has emerged as a critical regulator of skeletal muscle mass. Inhibition of this pathway, primarily by targeting the negative regulators of muscle growth like myostatin and activins, has shown significant promise in preclinical and clinical studies for treating muscle-wasting diseases. This guide provides a comprehensive comparison of A031 (ACE-031), a soluble form of the ActRIIB, with other prominent ActRIIB inhibitors, focusing on their performance, underlying mechanisms, and available experimental data.
Mechanism of Action: A Tale of Two Strategies
ActRIIB inhibitors primarily employ two distinct mechanisms to block the signaling cascade that leads to muscle growth inhibition:
-
Ligand Trapping (ACE-031): ACE-031 is a recombinant fusion protein consisting of the extracellular domain of human ActRIIB linked to the Fc portion of human IgG1. It acts as a "ligand trap," circulating in the bloodstream and sequestering ligands such as myostatin, activin A, and other related TGF-β family members. By binding to these ligands, ACE-031 prevents them from interacting with the native ActRIIB receptors on muscle cells, thereby inhibiting the downstream signaling that restricts muscle growth.
-
Receptor Blockade (Bimagrumab): Bimagrumab (BYM338) is a fully human monoclonal antibody that directly binds to the ActRIIB receptor. This binding competitively inhibits the interaction of myostatin and other ligands with the receptor, effectively blocking the initiation of the anti-myogenic signaling cascade.
Another strategy involves directly targeting myostatin itself, as seen with the monoclonal antibody Landogrozumab (LY2495655) , which neutralizes myostatin before it can bind to ActRIIB.
Preclinical Performance: A Look at the Animal Data
Preclinical studies in mice have demonstrated the potent muscle-enhancing effects of both ACE-031 and bimagrumab.
| Compound | Animal Model | Dosage | Duration | Key Findings | Citation |
| ACE-031 | C57BL/6 Mice | 10 mg/kg, twice weekly | 28 days | - 16% increase in body weight- 26-46% increase in wet weights of various muscles | [1] |
| ACE-031 | mdx Mice (DMD model) | 10 mg/kg | 8 weeks | - 33% increase in muscle volume- 40% increase in maximum absolute contractile force | [2] |
| Bimagrumab (murine version) | Diet-induced obese mice | 20 mg/kg, weekly | 4 weeks | - ~10% increase in lean mass- Decrease in fat mass | [3][4] |
Note: Direct comparative preclinical studies are limited, making a side-by-side quantitative assessment challenging. The data presented is from separate studies.
Clinical Performance: Human Trials and Outcomes
Both ACE-031 and bimagrumab have been evaluated in human clinical trials, targeting different patient populations.
ACE-031 Clinical Trials
ACE-031 showed promise in early-phase clinical trials, demonstrating an increase in muscle mass. However, its development was halted due to safety concerns.
| Trial Phase | Patient Population | Dosage | Duration | Efficacy Outcomes | Safety/Adverse Events | Citation |
| Phase 1 | Healthy postmenopausal women | Single dose (0.02 - 3 mg/kg) | - | - Dose-dependent increase in lean body mass | Generally well-tolerated at lower doses | [5] |
| Phase 2 | Ambulatory boys with Duchenne Muscular Dystrophy (DMD) | 0.5 mg/kg q4wks, 1 mg/kg q2wks | 12 weeks | - Trend for maintained 6-minute walk test (6MWT) distance- Significant dose-dependent increases in lean mass | - Epistaxis (nosebleeds)- Telangiectasias (spider veins)- Gum bleeding | [6][7] |
Bimagrumab Clinical Trials
Bimagrumab has been investigated in a broader range of conditions, showing consistent effects on muscle and fat mass, though functional improvements have been more variable.
| Trial Phase | Patient Population | Dosage | Duration | Efficacy Outcomes | Safety/Adverse Events | Citation |
| Phase 2 | Sporadic Inclusion Body Myositis (sIBM) | 1, 3, 10 mg/kg, q4wks | 52 weeks | - No significant improvement in 6MWT- Significant improvement in patient-reported functional assessment at 10 mg/kg | - Muscle spasms- Diarrhea | [8] |
| Phase 2 | Overweight/obese adults with Type 2 Diabetes | 10 mg/kg, q4wks | 48 weeks | - 20.5% decrease in total body fat mass- 3.6% increase in lean mass- Improved glycemic control | Generally well-tolerated | [9] |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols from the specific studies are often proprietary. However, this section outlines the general methodologies for key experiments used to evaluate ActRIIB inhibitors.
In Vivo Mouse Studies for Muscle Growth
1. Animal Model: C57BL/6 mice are commonly used for general muscle growth studies, while mdx mice serve as a model for Duchenne muscular dystrophy.
2. Treatment: The ActRIIB inhibitor (e.g., ACE-031, bimagrumab) or a vehicle control (e.g., phosphate-buffered saline) is administered, typically via subcutaneous or intraperitoneal injection, at specified doses and frequencies.[1][4]
3. Muscle Mass Measurement: At the end of the study, mice are euthanized, and specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.[10] Muscle volume can also be assessed in vivo using imaging techniques like MRI.[2]
4. Grip Strength Test: To assess muscle function, a grip strength meter is used to measure the peak force exerted by the mouse's forelimbs or all four limbs as it grips a wire grid.[6][8][11][12][13][14]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an inhibitor to the ActRIIB receptor.
1. Receptor Preparation: The ActRIIB receptor is immobilized on a solid support, such as a 96-well plate.
2. Incubation: The immobilized receptor is incubated with a constant concentration of a radiolabeled ligand that is known to bind to ActRIIB (e.g., [125I]-activin A) and varying concentrations of the unlabeled inhibitor (the compound being tested).[15][16][17]
3. Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then measured.
4. Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of inhibitor that displaces 50% of the radiolabeled ligand) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the inhibitor, is then calculated from the IC50.
Safety and Tolerability
A key differentiator among ActRIIB inhibitors is their safety profile. The clinical development of ACE-031 was terminated due to off-target effects, specifically minor bleeding events (epistaxis and gum bleeding) and telangiectasias.[7] These adverse events were not reported in the clinical trials of bimagrumab.[18] The difference in safety profiles may be attributed to their distinct mechanisms of action. As a ligand trap, ACE-031 may bind to a broader range of TGF-β family members, some of which could be involved in vascular homeostasis, leading to the observed side effects. In contrast, the more targeted receptor blockade of bimagrumab may avoid these off-target interactions.[19]
Conclusion
ACE-031 and other ActRIIB inhibitors have demonstrated significant potential for increasing muscle mass. Preclinical and early clinical data for ACE-031 were promising, but its development was halted due to safety concerns. Bimagrumab, with its receptor blockade mechanism, appears to have a more favorable safety profile and has shown consistent effects on increasing lean mass and decreasing fat mass in various clinical settings. However, the translation of these changes in body composition to consistent improvements in muscle function remains a key challenge for the field. Future research will likely focus on optimizing the therapeutic window of ActRIIB inhibitors and potentially exploring combination therapies to maximize functional benefits while ensuring patient safety.
References
- 1. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corepeptides.com [corepeptides.com]
- 3. Assessment of muscle mass and strength in mice [scholarworks.indianapolis.iu.edu]
- 4. Versanis Presents Preclinical Data Demonstrating the Potential of Bimagrumab as a Novel Obesity Treatment at ObesityWeek 2022 [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 7. researchgate.net [researchgate.net]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ja.brc.riken.jp [ja.brc.riken.jp]
- 12. mmpc.org [mmpc.org]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and pharmacokinetics of bimagrumab in healthy older and obese adults with body composition changes in the older cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Independent Validation of A031 Research: A Comparative Guide to DNAJB1-PRKACA Targeted Therapies for Fibrolamellar Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic strategy described in the "A031" abstract, now published as a preprint, with alternative approaches targeting the DNAJB1-PRKACA fusion oncoprotein in fibrolamellar carcinoma (FLC). The information is intended to support independent validation efforts and inform future research directions.
Executive Summary
Fibrolamellar carcinoma is a rare liver cancer predominantly affecting adolescents and young adults, characterized by the presence of a specific DNAJB1-PRKACA gene fusion. The research associated with abstract this compound, detailed in a bioRxiv preprint, presents a promising therapeutic avenue utilizing a bimodal, mRNA-delivered peptide degrader and siRNA combination to selectively eliminate the oncogenic fusion protein[1]. While direct independent validation of this specific methodology is not yet published, this guide offers a comparative analysis against other emerging DNAJB1-PRKACA targeted therapies, including peptide-based immunotherapies and small molecule inhibitors. The presented data is extracted from preclinical and early clinical studies.
Data Presentation: Performance Comparison of DNAJB1-PRKACA Targeted Therapies
The following tables summarize the available quantitative data from the primary this compound research and studies on alternative therapeutic modalities.
Table 1: Preclinical Efficacy of this compound-like Degrader Therapy
| Metric | This compound (PKI-SPOP Degrader) | Source |
| Tumor Growth Inhibition (in vivo) | Complete abolishment of FLC tumor growth in a patient-derived xenograft (PDX) mouse model. | [1] |
| Target Degradation | Effective degradation of DNAJB1::PRKACA with no substantial effect on wild-type PRKACA. | [1] |
| Cell Viability (in vitro) | Expression of the degrader was lethal to FLC tumor cells. | [1] |
Table 2: Performance of Alternative DNAJB1-PRKACA Targeted Therapies
| Therapeutic Approach | Key Findings | Efficacy Metric | Source |
| Peptide-Based Immunotherapy (Vaccine) | Induced multifunctional CD4+ and cytotoxic CD8+ T cell responses specific to the DNAJB1-PRKACA fusion. | Durable relapse-free survival of over 21 months in a single patient study. | [2][3][4] |
| Peptide Vaccine + Checkpoint Inhibitors | Evidence of safety and clinical efficacy with T cell responses consistent with neoantigen-specific immunity. | Not explicitly quantified in the abstract. | [5] |
| Adoptive Cell Therapy | T cells engineered to express a TCR targeting a DNAJB1-PRKACA neoantigen demonstrated potent and specific killing of tumor cells. | Not explicitly quantified in the publication. | [6] |
Experimental Protocols
1. This compound mRNA-Delivered Peptide Degrader and siRNA
This protocol is a summarized interpretation based on the published preprint "Specific degrader for fusion oncokinase kills tumors and is augmented by bimodal degrader-siRNA"[1].
-
Degrader Design: A peptide inhibitor of PKA (PKI) is fused to the SPOP E3 ligase substrate-binding domain. This construct (PKI-SPOP) is designed to selectively bind to the DNAJB1-PRKACA fusion protein and induce its ubiquitination and subsequent degradation by the proteasome.
-
mRNA Synthesis and Delivery: The genetic sequence encoding the PKI-SPOP degrader is cloned into an mRNA expression vector. For the bimodal approach, a sequence for an siRNA targeting the DNAJB1-PRKACA fusion junction is also included in the same mRNA molecule. The mRNA is synthesized in vitro, purified, and can be formulated for in vivo delivery (e.g., within lipid nanoparticles).
-
In Vitro Validation:
-
Cell Lines: FLC patient-derived cell lines or other cell lines engineered to express the DNAJB1-PRKACA fusion protein.
-
Transfection: Cells are transfected with the therapeutic mRNA.
-
Western Blot Analysis: Protein lysates are collected at various time points post-transfection to assess the levels of DNAJB1-PRKACA and wild-type PRKACA, confirming specific degradation.
-
Cell Viability Assays: Assays such as MTT or colony formation assays are used to determine the effect of the degrader on FLC cell survival.
-
-
In Vivo Validation:
-
Animal Model: Patient-derived xenografts (PDXs) are established in immunocompromised mice.
-
Treatment: The therapeutic mRNA is administered to the tumor-bearing mice (e.g., via intratumoral or systemic injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Toxicity Assessment: Animal weight and general health are monitored to evaluate potential side effects.
-
2. Peptide-Based Immunotherapy
This protocol is a generalized summary based on published studies[2][3][4][5].
-
Neoantigen Identification: Peptides spanning the unique fusion junction of the DNAJB1-PRKACA protein are synthesized.
-
Immunogenicity Screening: The synthetic peptides are tested for their ability to bind to various HLA alleles and to elicit T cell responses from healthy donor or FLC patient peripheral blood mononuclear cells (PBMCs).
-
Vaccine Formulation: Immunogenic peptides are formulated with an adjuvant to enhance the immune response.
-
In Vivo Immunization (Preclinical): HLA-transgenic mouse models are immunized with the peptide vaccine.
-
T Cell Response Analysis: Splenocytes or PBMCs are isolated from immunized animals or treated patients and analyzed for peptide-specific T cell activation using techniques like ELISpot, intracellular cytokine staining, and flow cytometry.
-
Clinical Protocol: In human trials, patients are vaccinated with the peptide-adjuvant formulation, often in combination with checkpoint inhibitors, and monitored for immunological and clinical responses.
Mandatory Visualization
Caption: this compound therapeutic mechanism targeting the DNAJB1-PRKACA oncoprotein.
References
- 1. Specific degrader for fusion oncokinase kills tumors and is augmented by bimodal degrader-siRNA | bioRxiv [biorxiv.org]
- 2. The oncogenic fusion protein DNAJB1-PRKACA can be specifically targeted by peptide-based immunotherapy in fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. DNAJB1-PRKACA fusion neoantigens elicit rare endogenous T cell responses that potentiate cell therapy for fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of Semaglutide Versus Placebo: A Comparative Guide for Researchers
This guide provides an objective comparison of the long-term efficacy and safety of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, against a placebo. The information is compiled from major, long-term clinical trials to support researchers, scientists, and drug development professionals in their understanding of this therapeutic agent.
Mechanism of Action: GLP-1 Receptor Agonism
Semaglutide functions as a GLP-1 receptor agonist, mimicking the effects of the native incretin hormone GLP-1.[1][2] This interaction occurs at G protein-coupled receptors located in various tissues, including the pancreas, brain, and gastrointestinal tract.[1][3] Upon binding, Semaglutide initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP).[1][4] This rise in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors, resulting in a range of physiological effects.[4]
Key downstream actions include glucose-dependent enhancement of insulin biosynthesis and secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety via central nervous system pathways.[1][2] These integrated mechanisms contribute to its efficacy in glycemic control and weight management.[5]
Long-Term Efficacy Data: Clinical Trial Outcomes
The long-term efficacy of Semaglutide has been established in several large-scale, randomized, placebo-controlled trials. The STEP (Semaglutide Treatment Effect in People with obesity) and SUSTAIN (Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes) trial programs provide robust data on weight management and cardiovascular outcomes, respectively.
Weight Management Outcomes
The STEP 1 trial demonstrated significant and sustained weight loss in individuals with overweight or obesity without diabetes over 68 weeks. A longer-term analysis from the SELECT trial showed that this weight loss was maintained for up to 4 years.[6]
| Outcome Metric (STEP 1 - 68 Weeks) | Semaglutide 2.4 mg | Placebo | Treatment Difference |
| Mean Change in Body Weight | -14.9%[7] | -2.4%[7] | -12.4 percentage points[7] |
| Participants Losing ≥5% Body Weight | 86.4%[7] | 31.5%[7] | 54.9% |
| Participants Losing ≥10% Body Weight | 69.1%[7] | 12.0% | 57.1% |
| Participants Losing ≥15% Body Weight | 50.5% | 4.9% | 45.6% |
| Participants Losing ≥20% Body Weight | 33.4%[8] | 2.2%[8] | 31.2% |
| Outcome Metric (SELECT - 208 Weeks) | Semaglutide 2.4 mg | Placebo |
| Mean Change in Body Weight | -10.2%[6] | -1.5%[6] |
| Mean Change in Waist Circumference | -7.7 cm[6] | -1.3 cm[6] |
Cardiovascular Outcomes
The SUSTAIN-6 trial investigated the cardiovascular safety of Semaglutide in patients with type 2 diabetes at high cardiovascular risk over 104 weeks. The SELECT trial later confirmed cardiovascular benefits in patients with overweight or obesity and pre-existing cardiovascular disease, but without diabetes, over a period of up to 4 years.
| Outcome Metric (SUSTAIN-6 - 104 Weeks) | Semaglutide (0.5 mg or 1.0 mg) | Placebo | Hazard Ratio (95% CI) |
| Primary Composite Outcome (MACE) * | 6.6%[9] | 8.9%[9] | 0.74 (0.58 to 0.95)[9] |
| Nonfatal Myocardial Infarction | 2.9%[9] | 3.9%[9] | 0.74 (0.51 to 1.08)[9] |
| Nonfatal Stroke | 1.6%[9] | 2.7%[9] | 0.61 (0.38 to 0.99)[9] |
*MACE (Major Adverse Cardiovascular Event) was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[10]
Long-Term Safety and Tolerability
Across long-term trials, Semaglutide has demonstrated a consistent safety profile. The most frequently reported adverse events are gastrointestinal in nature.
| Adverse Events Profile | Semaglutide | Placebo |
| Gastrointestinal Adverse Events | More frequent[8][11] | Less frequent |
| Common Symptoms | Nausea, vomiting, diarrhea, constipation[12] | - |
| Severity | Mostly transient and mild-to-moderate[8][13] | - |
| Treatment Discontinuation due to GI Events | Higher (e.g., 4.5% in STEP 1)[7] | Lower (e.g., 0.8% in STEP 1)[7] |
| Serious Adverse Events (SELECT Trial) | Lower rates across all BMI categories[6] | Higher rates across all BMI categories[6] |
Experimental Protocols: Key Trial Designs
The methodologies of the STEP and SUSTAIN trials were robust, employing randomized, double-blind, placebo-controlled designs to ensure high-quality evidence.
STEP 1 Trial Protocol
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg versus placebo for weight management in adults with overweight or obesity, without diabetes.[7][14]
-
Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7][14]
-
Participants: 1,961 adults with a BMI ≥30 kg/m ², or ≥27 kg/m ² with at least one weight-related comorbidity, and no diabetes.[7][15]
-
Intervention: Participants were randomized (2:1 ratio) to receive either Semaglutide 2.4 mg or a matching placebo subcutaneously once a week for 68 weeks.[7] Both groups also received lifestyle intervention counseling.[7]
-
Primary Endpoints: Percentage change in body weight from baseline to week 68 and the achievement of at least 5% weight reduction.[7]
SUSTAIN-6 Trial Protocol
-
Objective: To evaluate the cardiovascular effects of Semaglutide in addition to standard of care in patients with type 2 diabetes at high cardiovascular risk.[9]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participants: 3,297 patients with type 2 diabetes and a high risk of cardiovascular events (e.g., established cardiovascular disease or chronic kidney disease).[10][16]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous Semaglutide (0.5 mg or 1.0 mg) or a volume-matched placebo for 104 weeks, in addition to their standard care regimen.[9][10]
-
Primary Endpoint: Time from randomization to the first occurrence of a major adverse cardiovascular event (MACE).[9]
References
- 1. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 2. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 4. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 6. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cci-cic.org [cci-cic.org]
- 8. Long-Term Efficacy and Safety of Once-Weekly Semaglutide for Weight Loss in Patients Without Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inditecommunications.com [inditecommunications.com]
- 10. Cardiovascular risk reduction with once-weekly semaglutide in subjects with type 2 diabetes: a post hoc analysis of gender, age, and baseline CV risk profile in the SUSTAIN 6 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Subcutaneous Semaglutide vs Placebo as an Adjunct to Intensive Behavioral Therapy on Body Weight in Adults With Overweight or Obesity: The STEP 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. truformlongevity.com [truformlongevity.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 15. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
Safety Operating Guide
Proper Disposal of A031 (L-Asparagine, Anhydrous)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of product A031, identified as L-Asparagine, Anhydrous.
Product Identification:
-
Product Name: L-Asparagine, Anhydrous
-
Catalog Number: this compound
-
Chemical Formula: C₄H₈N₂O₃
-
CAS Number: 70-47-3
Based on the Safety Data Sheet (SDS), L-Asparagine, Anhydrous (this compound) is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential.
Quantitative Data Summary
While L-Asparagine, Anhydrous is non-hazardous, good laboratory practice dictates that waste be managed responsibly. The following table summarizes key information.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Signal Word | Not Hazardous | [1] |
| Hazard Statements | Not a hazardous substance or mixture | [1] |
| Environmental Precautions | No special environmental precautions required | [1] |
Disposal Protocols
Uncontaminated L-Asparagine, Anhydrous (Solid Waste):
-
Collection: Collect waste L-Asparagine, Anhydrous in a suitable, clearly labeled, and closed container.
-
Disposal: The non-hazardous nature of this chemical allows for disposal in the regular trash, provided it is not mixed with any hazardous materials. Always consult and follow your institution's specific waste disposal guidelines.
Contaminated Labware (e.g., glassware, plasticware):
-
Decontamination: If labware is contaminated with hazardous substances in addition to L-Asparagine, Anhydrous, it must be treated as hazardous waste.
-
Cleaning: For labware contaminated only with L-Asparagine, Anhydrous, wash thoroughly with soap and water.
-
Disposal: After cleaning, the labware can be disposed of according to standard laboratory procedures for non-hazardous waste.
Empty Containers:
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Label Removal: Completely deface or remove the original product label.
-
Disposal: The rinsed and unlabeled container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound (L-Asparagine, Anhydrous).
References
Essential Safety and Handling Guide for A031 (L-Asparagine, Anhydrous)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling A031. For the purposes of this document, this compound is identified as L-Asparagine, Anhydrous, based on available Safety Data Sheet (SDS) information.[1]
Important Note: While L-Asparagine, Anhydrous is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial for maintaining a safe research environment.[1] These guidelines are designed to provide comprehensive procedural steps for handling this and other non-hazardous chemical powders.
Data Presentation: Safety and Hazard Information
The following table summarizes the key safety information for L-Asparagine, Anhydrous (this compound).
| Parameter | Details | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Signal Word | Not Hazardous | [1] |
| Hazard Statements | Not a hazardous substance or mixture | [1] |
| Pictograms | N/A | [1] |
| CAS Number | 70-47-3 | [1] |
| Molecular Formula | C₄H₈N₂O₃ | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| First-Aid: Skin Contact | Wash area thoroughly with soap and water. | [1] |
| First-Aid: Eye Contact | Flush with copious amounts of water. | [1] |
| First-Aid: Inhalation | Safely remove victim to fresh air. If not breathing, institute cardiopulmonary resuscitation (CPR). | [1] |
| First-Aid: Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
Experimental Protocols: Step-by-Step Handling Procedures
The following protocols outline the standard operating procedures for handling this compound (L-Asparagine, Anhydrous) in a laboratory setting.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a risk assessment of the entire experimental procedure, not just the handling of the chemical in isolation.[2][3][4]
-
Consult SDS: Always review the Safety Data Sheet (SDS) for this compound (L-Asparagine, Anhydrous) prior to use.[5]
-
Assemble PPE: Based on your risk assessment, gather the appropriate Personal Protective Equipment (PPE). For a non-hazardous powder, this should, at a minimum, include a lab coat, safety glasses with side shields, and disposable nitrile gloves.[6][7]
-
Prepare Workspace: Ensure the work area, such as a chemical fume hood or a dedicated bench space, is clean and uncluttered.[8]
-
Locate Safety Equipment: Confirm the location and accessibility of safety equipment, including eyewash stations and safety showers.
2. Handling and Use:
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before and after handling the chemical.[8]
-
Donning PPE: Put on your lab coat, safety glasses, and gloves before opening the chemical container.
-
Dispensing:
-
When weighing or transferring the powder, do so in a manner that minimizes dust formation.[1]
-
Use a chemical fume hood or a balance with a draft shield if there is a potential for aerosolization.
-
Use a clean spatula or scoop for transferring the powder.
-
-
During the Experiment:
-
Keep the container of this compound closed when not in use.
-
Avoid direct contact with the skin and eyes.[9]
-
If any of the powder is spilled, clean it up promptly according to the spill cleanup procedure below.
-
3. Post-Handling and Disposal:
-
Decontamination: Clean all equipment and work surfaces that came into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact. Dispose of contaminated gloves in the appropriate laboratory waste container.[1]
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work.
-
Waste Disposal:
-
Dispose of unused this compound and any contaminated disposable materials in accordance with local, state, and federal regulations.
-
Even for non-hazardous materials, it is good practice to dispose of them as chemical waste rather than in the regular trash.
-
4. Spill and Emergency Procedures:
-
Small Spills:
-
For a small spill of L-Asparagine, Anhydrous powder, sweep it up carefully to avoid creating dust.[1]
-
Place the spilled material in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Skin Contact: If skin contact occurs, wash the affected area with soap and water.[1]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention if irritation persists.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for ensuring laboratory safety when handling chemical substances.
Caption: General workflow for handling this compound in a laboratory setting.
Caption: Decision process for selecting appropriate PPE based on task hazards.
References
- 1. caissonlabs.com [caissonlabs.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youthfilter.com [youthfilter.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
